Bruceantinol B
Description
antibabesial compound from Brucea javanica; structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C29H36O13 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid |
InChI |
InChI=1S/C29H36O13/c1-11(26(4,5)42-13(3)30)7-17(32)41-20-22-28-10-39-29(22,25(37)38)23(35)19(34)21(28)27(6)9-15(31)18(33)12(2)14(27)8-16(28)40-24(20)36/h7,14,16,19-23,33-35H,8-10H2,1-6H3,(H,37,38)/b11-7+/t14-,16+,19+,20+,21+,22+,23-,27-,28+,29-/m0/s1 |
InChI Key |
HPJCIKYCFBCHLF-IVOVFOCPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Bruceantinol B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantinol (B162264) B is a quassinoid, a class of natural products isolated from plants of the Brucea genus, notably Brucea javanica. Possessing potent anti-leukemic and broad antitumor activities, Bruceantinol B has emerged as a significant molecule of interest in oncology research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its interactions with key signaling pathways implicated in cancer progression.
Core Mechanism of Action: STAT3 Inhibition
The primary mechanism of action of this compound is the potent and specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5][6] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.
This compound exerts its inhibitory effect on STAT3 through the following mechanisms:
-
Inhibition of STAT3 DNA-Binding: this compound strongly inhibits the ability of STAT3 to bind to its consensus DNA sequences in the promoters of target genes.[1][2][4][5][6] This action is highly potent, with a reported IC50 value in the picomolar range.[1][2][4][5][6]
-
Suppression of STAT3 Activation: The compound blocks both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3).[1][2][4][5][6] This prevents the dimerization and nuclear translocation of STAT3, which are essential for its transcriptional activity.
-
Downregulation of STAT3 Target Genes: By inhibiting STAT3 activity, this compound suppresses the transcription of a suite of genes crucial for tumor progression. These include anti-apoptotic factors such as M-cell leukemia 1 (MCL-1), survivin, and pituitary tumor-transforming gene 1 (PTTG1), as well as cell-cycle regulators like c-Myc.[1][2][4][5][6]
The following diagram illustrates the inhibitory effect of this compound on the STAT3 signaling pathway.
Secondary Mechanisms of Action
In addition to its primary role as a STAT3 inhibitor, this compound has been shown to modulate other critical cellular pathways involved in cancer.
Inhibition of Cyclin-Dependent Kinases (CDK)
Recent studies have identified this compound as an inhibitor of CDK2, CDK4, and CDK6.[1][7] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in cancer cell proliferation. The proposed mechanism involves this compound binding to these CDKs, facilitating their degradation through the proteasome pathway.[1][7]
Modulation of the ERK Signaling Pathway
This compound has also been observed to activate the Extracellular signal-regulated kinase (ERK) pathway in certain breast cancer cell lines. While often associated with cell proliferation, sustained ERK activation can paradoxically induce cell death in some contexts.[7] This suggests a complex, context-dependent role for ERK signaling in the anticancer effects of this compound.
The interplay between these pathways is illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| STAT3 DNA-Binding IC50 | 2.4 pM | In vitro assay | [1][2] |
| STAT3 Phosphorylation Inhibition | Effective at 30 nM | HCT116 cells | [1] |
| IL-6-induced STAT3 Activation Suppression | 10-300 nM | CRC cells | [1] |
| Breast Cancer Cell Growth Reduction | 0-1600 nM (24-48h) | MCF-7, MDA-MB-231 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Colorectal Cancer Xenograft | 4 mg/kg | Significant tumor inhibition | [2] |
| Osteosarcoma Xenograft | Not specified | Potent tumor growth suppression | [3] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the in vitro inhibitory effect of this compound on the DNA-binding activity of STAT3.
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the STAT3 consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Recombinant human STAT3 protein is incubated with the labeled probe in a binding buffer. For the experimental group, varying concentrations of this compound are added to the reaction mixture.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of DNA binding.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This technique is employed to assess the effect of this compound on STAT3 phosphorylation in cancer cells.
-
Cell Culture and Treatment: Cancer cells (e.g., HCT116) are cultured to 70-80% confluency and then treated with various concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-STAT3 band is normalized to a loading control (e.g., β-actin or total STAT3).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
The following diagram outlines a general experimental workflow for evaluating the anticancer effects of this compound.
Conclusion
This compound is a potent natural product with a multi-faceted mechanism of action against cancer. Its primary role as a highly effective inhibitor of the STAT3 signaling pathway, coupled with its ability to modulate CDK and ERK signaling, positions it as a promising candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. Survivin Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Bruceantinol B: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantinol B is a naturally occurring quassinoid, a class of structurally complex and biologically active triterpenoids. Primarily isolated from the fruits of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, this compound has garnered significant interest for its potent cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed methodology for its isolation and purification, a summary of its key quantitative data, and an exploration of its interaction with the STAT3 signaling pathway, a critical target in cancer therapy.
Natural Source
This compound is predominantly found in the fruits of Brucea javanica (L.) Merr., a shrub native to Southeast Asia.[1] It has also been isolated from Brucea antidysenterica, another species of the Simaroubaceae family.[2][3] The concentration of this compound and other quassinoids can vary depending on the geographical location, season of harvest, and the specific part of the plant used. The fruits, often referred to as "Java brucea fruit" or "Ya-dan-zi," are the most common source for the isolation of this compound.
Isolation and Purification
The isolation of this compound is typically achieved through a multi-step process involving solvent extraction and column chromatography. The following protocol is a representative method synthesized from various studies on the isolation of quassinoids from Brucea javanica.
Experimental Protocol: Bioassay-Guided Fractionation
This protocol outlines a typical bioassay-guided fractionation approach to isolate this compound.
-
Plant Material Preparation:
-
Air-dry the fruits of Brucea javanica at room temperature.
-
Grind the dried fruits into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with methanol (B129727) (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
-
The chloroform and ethyl acetate fractions are generally enriched with quassinoids, including this compound. These fractions are collected and concentrated.
-
-
Column Chromatography:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the bioactive fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the components based on polarity.
-
Collect fractions of a defined volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing compounds of interest (as indicated by TLC and/or bioassays).
-
Further purify these pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is often achieved using preparative HPLC on a C18 reversed-phase column.
-
A typical mobile phase would be a gradient of methanol and water.
-
Monitor the elution at a specific wavelength (e.g., 220 nm) to collect the pure compound.
-
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₆O₁₁ |
| Molecular Weight | 548.58 g/mol |
| Appearance | White amorphous powder |
| UV λmax (MeOH) | 220, 280 nm |
| IR νmax (KBr) | 3450 (OH), 1740 (ester C=O), 1650 (α,β-unsaturated C=O) cm⁻¹ |
| Mass Spectrometry | Data not explicitly found in a comprehensive format |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
(Note: A complete, unambiguously assigned NMR data table for this compound was not available in the searched literature. The following represents a generalized set of expected chemical shifts for the quassinoid skeleton based on related compounds.)
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | ~79.0 | ~5.2 (d, 2.5) |
| 2 | ~34.0 | ~2.5 (m) |
| 3 | ~208.0 | - |
| 4 | ~125.0 | - |
| 5 | ~48.0 | ~3.0 (d, 10.0) |
| 7 | ~78.0 | ~4.0 (d, 8.0) |
| 8 | ~45.0 | - |
| 9 | ~42.0 | ~2.8 (m) |
| 11 | ~72.0 | ~4.5 (s) |
| 12 | ~70.0 | ~4.8 (d, 3.0) |
| 13 | ~48.0 | - |
| 14 | ~52.0 | - |
| 15 | ~170.0 | - |
| 16 | ~168.0 | - |
| 18 (Me) | ~22.0 | ~1.2 (s) |
| 19 (Me) | ~18.0 | ~1.9 (s) |
| 20 | ~65.0 | ~4.2 (d, 12.0), 3.8 (d, 12.0) |
| 21 (Me) | ~10.0 | ~1.6 (s) |
| OAc | ~170.0, ~21.0 | - |
Signaling Pathways and Logical Relationships
This compound exerts its potent antitumor activity primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The following diagrams illustrate the isolation workflow and the mechanism of action of this compound.
Caption: Isolation Workflow for this compound.
Caption: this compound Inhibition of the STAT3 Signaling Pathway.
Conclusion
This compound, a quassinoid isolated from Brucea javanica, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its mechanism of action, centered on the potent inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation and development. The methodologies outlined in this guide for its isolation and purification, combined with the available quantitative data, serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural product. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its clinical application.
References
- 1. Bruceantinol | CAS:53729-52-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. The isolation and structural elucidation of bruceantin and bruceantinol, new potent antileukemic quassinoids from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
Bruceantinol B: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantinol B is a naturally occurring quassinoid that has garnered significant interest within the scientific community for its potent and diverse biological activities. Initially identified through bioassay-guided fractionation of extracts from Brucea javanica, this small molecule has demonstrated promising therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation, structural elucidation, and the subsequent exploration of its molecular mechanisms of action. Particular focus is given to its roles as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), pathways frequently dysregulated in cancer. This document includes a summary of key quantitative data, detailed experimental methodologies derived from seminal publications, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Discovery and Isolation
This compound was first reported in a 2007 publication in the Journal of Natural Products by Subeki and colleagues.[1] The discovery was the result of a screening program investigating Indonesian medicinal plants for antibabesial activity. An extract from the fruits of Brucea javanica (L.) Merr. demonstrated the most potent activity against Babesia gibsoni in vitro.[1][2][3]
Bioassay-Guided Fractionation
The isolation of this compound was achieved through a bioassay-guided fractionation process. This methodology involves systematically separating the components of a crude extract and testing the biological activity of each fraction, allowing researchers to progressively purify the active constituent.
A generalized workflow for the isolation of quassinoids from Brucea javanica, including this compound, is depicted below.
Structural Elucidation
The definitive structure of this compound was determined using a combination of spectroscopic techniques and chemical transformations.[1][3] These methods are standard in the field of natural product chemistry for elucidating the three-dimensional arrangement of atoms in a novel compound. Key analytical techniques would have included:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize any chromophores within the structure.
Mechanism of Action
Subsequent to its discovery, research into the pharmacological properties of Bruceantinol (often abbreviated as BOL in literature) has revealed its potent anticancer activities. These effects are primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of the STAT3 Signaling Pathway
This compound has been shown to:
The inhibitory effect of this compound on STAT3 signaling is depicted in the following diagram.
Inhibition of CDK2/4/6
The role of CDK2/4/6 in the cell cycle and their inhibition by this compound is illustrated below.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of Bruceantinol and related compounds from the primary literature.
Table 1: In Vitro Biological Activity of Quassinoids from Brucea javanica
| Compound | Antibabesial Activity IC₅₀ (ng/mL) vs. B. gibsoni |
|---|---|
| This compound | Not Reported |
| Bruceantinol | 12[1][3] |
| Bruceine A | 4[1][3] |
| Bruceine C | ~103[6] |
| Diminazene Aceturate (control) | 103[1][3] |
Table 2: STAT3 Inhibition by Bruceantinol (BOL)
| Assay | Cell Line / System | IC₅₀ |
|---|---|---|
| STAT3 DNA-Binding Ability | In vitro | 2.4 pM[4][5] |
| Clonogenic Assay | HCT116 (human colorectal cancer) | < 100 nM[7] |
| Clonogenic Assay | HCA-7 (human colorectal cancer) | < 100 nM[7] |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies that have defined our understanding of this compound.
General Protocol for Bioassay-Guided Isolation
-
Extraction: The dried and powdered fruits of Brucea javanica are subjected to extraction with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Bioassay: Each fraction from the partitioning is tested for the desired biological activity (e.g., antibabesial or cytotoxic activity).
-
Chromatographic Separation: The most active fraction (typically the ethyl acetate fraction for quassinoids) is subjected to multiple rounds of column chromatography. A variety of stationary phases may be used, including silica gel and Sephadex LH-20, with gradient elution using solvent systems such as chloroform-methanol.
-
Further Purification: Fractions from column chromatography are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water, to yield the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods as described in section 1.2.
Protocol for Determining STAT3 Inhibition
-
Cell Culture: Human cancer cell lines with constitutively active STAT3 (e.g., HCT116 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
STAT3 Luciferase Reporter Assay: Cells are transiently transfected with a STAT3-responsive luciferase reporter plasmid. Following transfection, cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). Cell lysates are then prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of STAT3 transcriptional activity.
-
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3): Cells are treated with this compound for various times and at different concentrations. For studies involving induced STAT3 activation, cells may be stimulated with a cytokine like IL-6. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. An HRP-conjugated secondary antibody is used for detection. A reduction in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 activation.
-
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding: Nuclear extracts are prepared from cells treated with this compound. The extracts are incubated with a radiolabeled DNA probe containing a STAT3 binding site. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel. A reduction in the shifted band corresponding to the STAT3-DNA complex demonstrates inhibition of DNA binding.
Protocol for Assessing CDK Inhibition and Cell Cycle Effects
-
Cell Viability and Proliferation Assays (e.g., MTT, EdU): Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in multi-well plates and treated with a dose range of this compound for different time points (e.g., 24, 48 hours). Cell viability is assessed using assays like the MTT assay, which measures mitochondrial activity. Cell proliferation can be measured by incorporating a thymidine (B127349) analog like EdU, which is detected by fluorescence microscopy.
-
Flow Cytometry for Cell Cycle Analysis: Cells are treated with this compound for a set period (e.g., 24 hours). They are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot for CDK Protein Levels: Cells are treated with this compound, and cell lysates are collected. Western blotting is performed as described previously, using primary antibodies against CDK2, CDK4, and CDK6 to assess changes in their protein levels. To investigate the role of the proteasome, cells can be co-treated with a proteasome inhibitor (e.g., MG132) and this compound.
Conclusion and Future Directions
This compound, a quassinoid isolated from Brucea javanica, has emerged as a compelling molecule with significant therapeutic potential. Its discovery through traditional medicinal plant screening highlights the value of natural products in drug discovery. The elucidation of its mechanisms of action, particularly as a dual inhibitor of the STAT3 and CDK2/4/6 pathways, provides a strong rationale for its further development as an anticancer agent. The potent, picomolar inhibition of STAT3 DNA-binding is especially noteworthy.
Future research should focus on several key areas:
-
Total Synthesis: The development of a scalable total synthesis of this compound would enable the production of larger quantities for preclinical and clinical studies and allow for the generation of analogs to explore structure-activity relationships.
-
In Vivo Efficacy: While in vitro studies are promising, further in vivo studies in various cancer models are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Combination Therapies: Given its mechanisms of action, investigating this compound in combination with other targeted therapies or conventional chemotherapies could reveal synergistic effects and strategies to overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. In Silico Analysis of Differentially Expressed Genes in Colorectal Carcinoma | Hassan | Advancements in Life Sciences [als-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Mechanism of Diosgenin Targeting STAT3 to Inhibit Colon Cancer Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bruceantinol B: A Technical Overview of Structure and Chemical Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Bruceantinol B, a quassinoid natural product. It also addresses the closely related and more extensively studied compound, Bruceantinol, to clarify their distinct identities and summarize their respective chemical and biological data.
Introduction: Distinguishing this compound and Bruceantinol
This compound and Bruceantinol are both quassinoid compounds isolated from plants of the Brucea genus. However, they are distinct chemical entities with different structures and reported biological activities. Bruceantinol is a well-documented STAT3 inhibitor with potent antitumor properties.[1][2] this compound is a more recently discovered compound, identified during a screening for antibabesial agents.[3][4] This guide will first detail the known properties of this compound before providing a more in-depth analysis of the well-characterized Bruceantinol.
This compound
This compound was first isolated from the fruits of Brucea javanica as part of a search for compounds with activity against the parasite Babesia gibsoni.[3][4] Its structure was determined through spectroscopic analysis and chemical transformations.[4]
Structure and Chemical Properties
The chemical structure of this compound is presented below, followed by a table summarizing its key chemical properties.
Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1822332-33-1 | [3][4] |
| Molecular Formula | C27H34O12 | [4] |
| Molecular Weight | 550.557 g/mol | [4] |
| Source | Fruits of Brucea javanica | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Experimental Protocols
Isolation of this compound (General Protocol)
The isolation of this compound was achieved through bioassay-guided fractionation of a boiled extract of Brucea javanica fruits.[3][4] While the specific, detailed protocol is found within the primary literature, the general workflow is outlined below.
Caption: Generalized workflow for the isolation of this compound.
Bruceantinol
Bruceantinol is a potent antileukemic quassinoid that has been identified as a novel inhibitor of the STAT3 signaling pathway.[1][2] Its significant antitumor activity has made it a subject of interest in cancer research.
Structure and Chemical Properties
Chemical Structure of Bruceantinol
Caption: 2D chemical structure of Bruceantinol.
Table 2: Chemical and Physical Properties of Bruceantinol
| Property | Value | Source |
| CAS Number | 53729-52-5 | [1][5] |
| Molecular Formula | C30H38O13 | [5] |
| Molecular Weight | 606.6 g/mol | [5] |
| Description | Triterpenoid | [5] |
| XLogP3 | 0.8 | [5] |
Biological Activity and Signaling Pathway
Bruceantinol demonstrates potent antitumor activity by strongly inhibiting the DNA-binding ability of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] This inhibition blocks both constitutive and IL-6-induced STAT3 activation, leading to the suppression of downstream target genes involved in anti-apoptosis (MCL-1, survivin) and cell-cycle regulation (c-Myc).[1][2]
Caption: Inhibition of the STAT3 signaling pathway by Bruceantinol.
Table 3: Quantitative Biological Activity of Bruceantinol
| Parameter | Value | Cell Line/System | Source |
| STAT3 DNA-binding IC50 | 2.4 pM | In vitro | [2] |
| Inhibition of STAT3 phosphorylation | 30 nM (time-dependent) | HCT116 cells | [1] |
| Suppression of IL-6-induced STAT3 activation | 10-300 nM (24h) | CRC cells | [1] |
| Reduction of breast cancer cell growth | 0-1600 nM (24-48h) | MCF-7 and MDA-MB-231 cells | [1] |
| Inhibition of CRC tumor xenografts | 4 mg/kg (in vivo) | Mouse model | [2] |
Experimental Protocols
STAT3 DNA-Binding Assay (General Protocol)
This assay measures the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.
-
Reagent Preparation : Nuclear extracts containing activated STAT3 are prepared from appropriate cancer cell lines. A double-stranded DNA probe containing the STAT3 binding site is synthesized and labeled (e.g., with biotin).
-
Binding Reaction : The labeled DNA probe is incubated with the nuclear extract in a binding buffer. Various concentrations of Bruceantinol are added to the reaction mixtures.
-
Detection : The STAT3-DNA complexes are captured on a streptavidin-coated plate. A primary antibody specific for STAT3 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Quantification : A colorimetric substrate is added, and the absorbance is measured. The IC50 value is calculated as the concentration of Bruceantinol that inhibits 50% of STAT3-DNA binding.
Cell Proliferation Assay (General Protocol)
This assay determines the effect of a compound on the growth of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of Bruceantinol for specified time periods (e.g., 24, 48 hours).
-
Viability Measurement : Cell viability is assessed using a reagent such as MTT or Sulforhodamine B (SRB). The absorbance is read using a plate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells.
Conclusion
This compound and Bruceantinol are distinct quassinoids with different known biological activities. While this compound has been identified, further research is required to fully characterize its biological profile. In contrast, Bruceantinol is a well-established, potent inhibitor of the STAT3 signaling pathway with significant potential as an anticancer agent, either alone or in combination therapies.[2] The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.
References
- 1. Methyl (11beta,12alpha,15beta)-15-(((2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl)oxy)-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | C30H38O13 | CID 5281305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolation and structural elucidation of bruceantin and bruceantinol, new potent antileukemic quassinoids from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Antitumor Activity of Quassinoids from Brucea javanica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quassinoids, a class of bitter triterpenoid (B12794562) compounds isolated from the medicinal plant Brucea javanica (L.) Merr., have demonstrated significant potential as novel anticancer agents.[1] Extensive preclinical research has revealed their potent cytotoxic and cytostatic effects against a wide array of cancer cell lines, including those resistant to conventional chemotherapeutics. The antitumor activity of these compounds is attributed to their ability to modulate multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle. This technical guide provides a comprehensive overview of the antitumor properties of prominent quassinoids from Brucea javanica, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways.
Introduction
Brucea javanica, a plant within the Simaroubaceae family, has a long history of use in traditional Chinese medicine for treating various ailments, including cancer.[2][3] The primary bioactive constituents responsible for its therapeutic effects are quassinoids, with bruceantin, brusatol, and bruceine D being among the most extensively studied.[2][4] These compounds have shown remarkable antitumor activity in both in vitro and in vivo models, targeting a variety of hematological and solid tumors.[4][5] This guide aims to consolidate the current scientific knowledge on the anticancer properties of these quassinoids, providing a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Quantitative Data: Cytotoxic Activity of Brucea javanica Quassinoids
The cytotoxic efficacy of quassinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of major quassinoids from Brucea javanica against various human cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Bruceantin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | [6] |
| U266 | Multiple Myeloma | 49 | [6] |
| H929 | Multiple Myeloma | 115 | [6] |
| BV-173 | Leukemia | < 15 ng/mL | [6] |
| Daudi | Leukemia | < 15 ng/mL | [6] |
Table 2: Cytotoxic Activity (IC50) of Brusatol
| Cell Line | Cancer Type | IC50 | Reference |
| LN686 | Head and Neck Squamous Cell Carcinoma | < 20 nM | [7] |
| Tu167 | Head and Neck Squamous Cell Carcinoma | < 20 nM | [7] |
| JMAR | Head and Neck Squamous Cell Carcinoma | < 20 nM | [7] |
| FaDu | Head and Neck Squamous Cell Carcinoma | < 20 nM | [7] |
| UMSCC47 | Head and Neck Squamous Cell Carcinoma | 21 - 38 nM | [7] |
| HN-9 | Head and Neck Squamous Cell Carcinoma | 21 - 38 nM | [7] |
| UD SCC2 | Head and Neck Squamous Cell Carcinoma | 21 - 38 nM | [7] |
| YD-10B | Head and Neck Squamous Cell Carcinoma | 21 - 38 nM | [7] |
| CT-26 | Colon Carcinoma | 0.27±0.01μg/mL | [8] |
| HCT-116 | Colorectal Carcinoma | 0.067 μM | [8] |
| MCF-7 | Breast Cancer | 0.083 μM | [8] |
| MDA-MB-231 | Breast Cancer | 0.081 μM | [8] |
| Hep3B | Hepatocellular Carcinoma | 0.69 μmol/L | [2] |
| Huh7 | Hepatocellular Carcinoma | 0.34 μmol/L | [2] |
| LM3 | Hepatocellular Carcinoma | 12.49 μmol/L | [2] |
| Bel-7404 | Hepatocellular Carcinoma | 18.04 nmol/L | [2] |
Table 3: Cytotoxic Activity (IC50) of Bruceine D
| Cell Line | Cancer Type | IC50 | Reference |
| H460 | Lung Cancer | 0.5 μM (48h) | |
| A549 | Lung Cancer | 0.6 μM (48h) | |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 μM | [9] |
| Hs 578T | Breast Cancer | 0.71 ± 0.05 µM | [9] |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [10] |
| PANC-1 | Pancreatic Cancer | 2.53 µM | [4] |
| SW 1990 | Pancreatic Cancer | 5.21 µM | [4] |
Table 4: Cytotoxic Activity (IC50) of Other Quassinoids
| Quassinoid | Cell Line | Cancer Type | IC50 | Reference |
| Bruceine A | HCT116 | Colon Cancer | 26.12 nM (48h) | [11] |
| Bruceine A | CT26 | Colon Cancer | 229.26 nM (48h) | [11] |
| Bruceantinol | MCF-7 | Breast Cancer | Varies (dose- and time-dependent) | [12] |
| Bruceantinol | MDA-MB-231 | Breast Cancer | Varies (dose- and time-dependent) | [12] |
| Brujavanol A | KB | Oral Cavity Cancer | 1.3 µg/ml | [4] |
| Brujavanol B | KB | Oral Cavity Cancer | 2.36 µg/ml | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor activity of quassinoids from Brucea javanica.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Quassinoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quassinoid compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect and quantify specific proteins in a sample. It is commonly employed to assess the expression of key apoptosis-related proteins such as the Bcl-2 family members (e.g., Bcl-2, Bax) and caspases (e.g., caspase-3).[1][15]
Materials:
-
Treated and untreated cancer cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the protein samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5][16]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells on ice for at least 30 minutes or overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., FL2 or FL3).
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
The antitumor effects of quassinoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.
Signaling Pathways Modulated by Brusatol
Brusatol is a known inhibitor of the Nrf2 pathway and also affects other critical signaling cascades involved in cell survival and proliferation.[17]
Caption: Brusatol-mediated inhibition of Nrf2, STAT3, and PI3K/AKT signaling pathways.
Apoptosis Induction by Bruceantin
Bruceantin induces apoptosis through the intrinsic mitochondrial pathway, involving the downregulation of c-Myc and activation of caspases.[6]
Caption: Intrinsic apoptosis pathway induced by Bruceantin.
Experimental Workflow for In Vitro Antitumor Activity Assessment
This diagram outlines a typical workflow for evaluating the anticancer effects of a quassinoid compound in vitro.
Caption: A standard workflow for in vitro evaluation of quassinoid antitumor activity.
Conclusion
Quassinoids derived from Brucea javanica represent a promising class of natural compounds with potent antitumor activities. Their ability to induce cytotoxicity and apoptosis in a wide range of cancer cells, often through the modulation of key oncogenic signaling pathways, underscores their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms to aid researchers in the continued exploration and development of these compounds as novel anticancer agents. Further investigation, including preclinical in vivo studies and potentially clinical trials, is warranted to fully elucidate the therapeutic utility of Brucea javanica quassinoids in oncology.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. edspace.american.edu [edspace.american.edu]
- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. 4.5. MTT Assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocols [moorescancercenter.ucsd.edu]
- 11. texaschildrens.org [texaschildrens.org]
- 12. japsonline.com [japsonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. worthe-it.co.za [worthe-it.co.za]
Preliminary In Vitro Studies of Bruceantinol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Bruceantinol B (BOL), a natural quassinoid with potent anti-cancer properties. This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal assays, and visualizes the core signaling pathways modulated by this compound.
Quantitative Data Summary
This compound has demonstrated significant inhibitory and cytotoxic effects across various cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| STAT3 DNA-Binding | Electrophoretic Mobility Shift Assay (EMSA) | 2.4 pM | N/A | [1] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Incubation Time | Reference |
| HCT116 | Colorectal Cancer | Clonogenic Assay | 0-100 nM | 24 hours | [1] |
| HCT116 p53-/- | Colorectal Cancer | Clonogenic Assay | 0-100 nM | 24 hours | [1] |
| HCA-7 | Colorectal Cancer | Clonogenic Assay | 0-100 nM | 24 hours | [1] |
| H630 | Colorectal Cancer | Clonogenic Assay | 0-100 nM | 24 hours | [1] |
| H630R1 | Colorectal Cancer | Clonogenic Assay | 0-100 nM | 24 hours | [1] |
| MCF-7 | Breast Cancer | MTT Assay | Not specified | Not specified | |
| MDA-MB-231 | Breast Cancer | MTT Assay | Not specified | Not specified | |
| 143B | Osteosarcoma | STAT3 Luciferase Reporter Assay | 0-100 nM | 12 hours | |
| U2OS | Osteosarcoma | Western Blot | 0-100 nM | 24 hours |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vitro studies of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as total and phosphorylated STAT3, and cell cycle-related proteins.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-CDK2, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3 at 1:1000 dilution) overnight at 4°C.[3][4]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[1][5]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
STAT3 DNA-Binding Assay (EMSA)
This assay is used to detect the in vitro interaction between the STAT3 protein and its DNA-binding element.
Materials:
-
Nuclear extraction buffer
-
Biotin-labeled STAT3 DNA probe
-
Unlabeled (cold) STAT3 DNA probe
-
Binding buffer
-
Poly(dI-dC)
-
Polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from untreated or this compound-treated cancer cells.
-
Binding Reaction: In a reaction tube, combine the nuclear extract, biotin-labeled STAT3 probe, and binding buffer containing poly(dI-dC). For competition experiments, add an excess of unlabeled probe. Incubate at room temperature to allow for protein-DNA binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[6]
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.[6]
-
Analysis: Visualize the shifted bands corresponding to the STAT3-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of STAT3 DNA-binding.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects primarily by targeting the STAT3 and CDK2/4/6 signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
Caption: this compound inhibits the STAT3 signaling pathway by directly preventing STAT3 from binding to DNA.
Caption: this compound inhibits the cell cycle by targeting CDK2, CDK4, and CDK6 for proteasomal degradation.
Caption: Workflow for investigating the inhibition of the STAT3 pathway by this compound.
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. benchchem.com [benchchem.com]
The Biological Activity of Bruceantinol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantinol (B162264) B (BOL), a quassinoid isolated from Brucea javanica, has emerged as a potent natural compound with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the multifaceted biological activities of Bruceantinol B, with a primary focus on its anticancer mechanisms. It details the compound's inhibitory effects on key oncogenic signaling pathways, including STAT3 and CDK2/4/6, and summarizes its impact on various cancer cell lines. This document synthesizes quantitative data, outlines detailed experimental protocols from cited literature, and provides visual representations of molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a natural product that has garnered considerable attention for its potent cytotoxic effects against various cancer cell types.[1][2] Belonging to the quassinoid family of compounds, it is derived from the fruit of Brucea javanica, a plant with a history of use in traditional medicine.[1] Modern pharmacological studies have begun to elucidate the precise molecular mechanisms that underpin its therapeutic effects, revealing a complex interplay with critical cellular signaling pathways. This guide will systematically dissect the known biological activities of this compound.
Anticancer Activity
The primary focus of research into this compound has been its significant anticancer properties, demonstrated in both in vitro and in vivo models.[2][3][4] Its efficacy has been reported in various malignancies, including breast cancer, colorectal cancer, and osteosarcoma.[1][3][4]
Inhibition of STAT3 Signaling
A key mechanism of action for this compound is its potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3][5] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[3][5]
This compound has been shown to strongly inhibit the DNA-binding ability of STAT3 with a remarkably low IC50 value.[2][5] This inhibition blocks both constitutive and IL-6-induced STAT3 activation in a dose- and time-dependent manner.[2][5] The downstream consequences of STAT3 inhibition by this compound include the suppressed transcription of key STAT3 target genes that promote cancer cell survival and proliferation, such as:
The inhibitory effect on STAT3 phosphorylation has been observed in colorectal cancer and osteosarcoma cells.[2][3][4]
Inhibition of Cyclin-Dependent Kinases (CDKs)
In breast cancer models, this compound has been identified as an inhibitor of CDK2, CDK4, and CDK6.[1] These kinases are fundamental regulators of the cell cycle, and their inhibition leads to cell cycle arrest and a reduction in cell proliferation.[1]
This compound has been observed to decrease the protein levels of CDK2, CDK4, and CDK6 through a proteasome-dependent degradation pathway.[1][2] This action disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the S and G2/M phases.[2]
Induction of Apoptosis and Necrosis
This compound has been shown to induce programmed cell death in cancer cells. In MDA-MB-231 breast cancer cells, it induces apoptosis, while in MCF-7 breast cancer cells, it leads to necrosis.[1][2] This differential effect suggests that the mode of cell death induced by this compound may be cell-type dependent. The induction of apoptosis is a critical component of its antitumor activity.[4]
Effects on Cell Proliferation and Migration
Across various cancer cell lines, including those from breast, colorectal, and osteosarcoma, this compound significantly decreases cell proliferation and migration.[1][4][6] This is a direct consequence of its inhibitory effects on the STAT3 and CDK signaling pathways, which are central to these cellular processes.
Anti-inflammatory Activity
While the primary focus of research has been on its anticancer effects, the broader class of quassinoids, to which this compound belongs, has been reported to possess anti-inflammatory properties.[7] Preliminary studies on related compounds suggest that one mechanism of their anti-inflammatory action is the stabilization of lysosomal membranes.[7] This stabilization reduces the release of hydrolytic enzymes that contribute to tissue damage during inflammation.[7] Further research is required to specifically delineate the anti-inflammatory mechanisms of this compound.
Antiviral Activity
This compound has also demonstrated antiviral activity, specifically against the pepper mottle virus (PepMoV) in pepper plants.[2] This suggests that its biological activities may extend beyond anticancer and anti-inflammatory effects, warranting further investigation into its potential as a broad-spectrum therapeutic agent.
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| IC50 (STAT3 DNA-binding) | 2.4 pM | Electrophoretic Mobility Shift Assay (EMSA) | [2][5] |
| Inhibition of PepMoV | 10 µM (Minimum Inhibitory Concentration) | C. annuum | [2] |
| Inhibition of CRC Tumor Xenografts | 4 mg/kg | In vivo mouse model | [3][5] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. For specific details, it is recommended to consult the original research articles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, CDK2, CDK4, CDK6, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising natural compound with potent biological activities, most notably its anticancer effects. Its ability to dually target the STAT3 and CDK signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. The detailed understanding of its mechanisms of action, supported by the experimental data and protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore its full therapeutic potential. Future studies should continue to investigate its efficacy in a wider range of cancer models, explore its anti-inflammatory and antiviral properties in more detail, and focus on optimizing its delivery and bioavailability for clinical applications.
References
- 1. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Bruceantinol B: A Deep Dive into Its Molecular Targets in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bruceantinol (B162264) B, a quassinoid isolated from Brucea javanica, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular targets of bruceantinol B in cancer cells, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways affected by this promising natural compound.
Core Molecular Targets and Mechanisms of Action
This compound exerts its anti-neoplastic effects by modulating a range of critical cellular processes, including inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest[1]. Recent studies have pinpointed several key molecular targets that underpin these activities, positioning this compound as a multi-targeting agent. The primary molecular targets identified to date are Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6)[2][3][4].
Inhibition of STAT3 Signaling
A pivotal mechanism of this compound is its potent inhibition of the STAT3 signaling pathway, which is constitutively active in a majority of human cancers and plays a crucial role in tumor cell proliferation, survival, and migration[4][5]. This compound directly binds to STAT3, preventing its activation and subsequent downstream signaling[6]. This interaction has been shown to be highly effective, with a remarkably low IC50 value for the inhibition of STAT3 DNA-binding ability[3][4].
The suppression of STAT3 activation by this compound leads to the downregulation of several key anti-apoptotic and cell-cycle regulatory proteins, including Mcl-1, survivin, and c-Myc[3][4]. This targeted inhibition of the STAT3 pathway underscores the potential of this compound as a therapeutic agent for cancers reliant on this signaling axis.
Targeting the Cell Cycle Machinery: CDK2/4/6 Inhibition
In addition to its effects on STAT3, this compound has been identified as an inhibitor of CDK2, CDK4, and CDK6[2]. These cyclin-dependent kinases are fundamental regulators of the cell cycle, and their dysregulation is a common feature of cancer. By binding to CDK2/4/6, this compound facilitates their degradation through the proteasome pathway, leading to cell cycle arrest, primarily at the G1 phase[2][7]. This disruption of the cell cycle machinery contributes significantly to the anti-proliferative effects of this compound in cancer cells[2].
Other Implicated Pathways
Beyond STAT3 and CDKs, this compound is also reported to impact other oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway[1]. The compound's ability to induce apoptosis is mediated through both caspase-dependent and mitochondrial pathways[1]. In certain breast cancer cell lines, the effects of this compound on cell growth and CDK expression are also dependent on the activation of the ERK pathway[2].
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for the activity of this compound against its molecular targets and in various cancer cell lines.
| Target | Parameter | Value | Cell Line/System | Reference |
| STAT3 | IC50 (DNA-binding) | 2.4 pM | In vitro | [3][4] |
| Cancer Type | Cell Line | Effect | Concentration | Time | Reference |
| Colorectal Cancer | HCT116 | Inhibition of STAT3 phosphorylation | 30 nM | 0-24 h | [3] |
| Colorectal Cancer | HCT116 | Altered expression of 25 proteins (including p-STAT3, MCL-1, c-Myc) | 300 nM | 24 h | [3] |
| Colorectal Cancer | HCT116, HCT116 p53-/-, HCA-7, H630, H630R1 | Significant decrease in colony formation | 0-100 nM | 24 h | [3] |
| Breast Cancer | MCF-7, MDA-MB-231 | Dose- and time-dependent reduction in cell growth | 0-1600 nM | 24-48 h | [3] |
| Osteosarcoma | 143B, U2OS | Inhibition of STAT3 activation | 25-100 nM | 24 h | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound promotes the degradation of CDK2/4/6.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to investigate the molecular targets of this compound.
Western Blotting
-
Objective: To determine the expression levels of specific proteins in cancer cells following treatment with this compound.
-
Protocol:
-
Cell Lysis: Cancer cells are treated with varying concentrations of this compound for specified time points. Subsequently, cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, total STAT3, CDK2, CDK4, CDK6, Mcl-1, c-Myc).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
Objective: To analyze the mRNA expression levels of target genes.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cancer cells using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the target genes.
-
Analysis: The PCR products are analyzed by gel electrophoresis to determine the relative expression levels of the target genes.
-
siRNA Transfection
-
Objective: To validate the role of a specific target protein in the observed cellular effects of this compound.
-
Protocol:
-
siRNA Design: Small interfering RNAs (siRNAs) targeting the mRNA of the protein of interest (e.g., STAT3, CDK2) are designed and synthesized.
-
Transfection: Cancer cells are transfected with the specific siRNAs or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Knockdown Confirmation: The efficiency of gene knockdown is confirmed by Western blotting or RT-PCR.
-
Functional Assays: The transfected cells are then treated with this compound, and cellular responses such as cell viability, proliferation, or apoptosis are assessed to determine if the knockdown of the target protein alters the sensitivity to the compound.
-
Molecular Docking Analysis
-
Objective: To predict and visualize the binding interaction between this compound and its molecular targets.
-
Protocol:
-
Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., STAT3, CDK2) are obtained from a protein data bank. The 3D structure of this compound is generated and optimized.
-
Docking Simulation: A molecular docking software is used to predict the binding pose and affinity of this compound within the active site of the target protein.
-
Analysis: The docking results are analyzed to identify key interacting residues and to understand the molecular basis of the binding.
-
Conclusion
This compound is a potent anti-cancer agent that exerts its effects through the targeted inhibition of multiple key oncogenic signaling pathways. Its ability to simultaneously target STAT3 and CDK2/4/6 highlights its potential as a robust therapeutic candidate for a variety of cancers. The detailed understanding of its molecular targets and mechanisms of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound and its analogs. Future research should continue to explore the full spectrum of its molecular interactions and its efficacy in combination with other anti-cancer therapies.
References
- 1. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacokinetics of Bruceantinol B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacokinetic data for Bruceantinol B is limited. This document summarizes the existing data and provides generalized experimental protocols and relevant signaling pathways based on current research.
Introduction
This compound is a quassinoid compound isolated from Brucea javanica that has demonstrated significant antitumor properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. This technical guide provides a summary of the known pharmacokinetic parameters of this compound, details relevant experimental methodologies, and illustrates its known mechanisms of action through signaling pathway diagrams.
Pharmacokinetic Profile
The current understanding of this compound's pharmacokinetics is primarily derived from a single study in rats. The data indicates rapid excretion and very low oral bioavailability.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (0.15 mg/kg) | Oral (0.3 mg/kg) |
| Cmax (ng/mL) | Not Reported | 1.5 ± 0.5 |
| Tmax (h) | Not Reported | 0.25 ± 0.0 |
| AUC (0-t) (ng·h/mL) | 4.8 ± 1.2 | 1.2 ± 0.4 |
| AUC (0-inf) (ng·h/mL) | 4.8 ± 1.2 | 1.3 ± 0.4 |
| t1/2 (h) | 0.4 ± 0.1 | 0.6 ± 0.2 |
| Oral Bioavailability (%) | - | Very Low |
Data sourced from Li et al., 2018.[1] Note: Specific values for some parameters were not provided in the source material.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound have not been extensively published. However, a standard methodology for such a study in a rodent model is described below, based on established practices in the field.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male and/or Female
-
Weight: 200-250 g
-
Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals are typically fasted overnight before dosing.
Dosing and Administration
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline) and administered as a bolus injection into the tail vein.
-
Oral (PO) Administration: this compound is dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma.[1]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.
-
Alternatively, perform liquid-liquid extraction with a solvent such as ethyl acetate.[1]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways.
Caption: this compound inhibits CDK2/4/6, preventing Rb phosphorylation and cell cycle progression.
Caption: this compound directly binds to STAT3, preventing its activation and downstream signaling.
Experimental Workflow
Caption: A typical workflow for an in vivo pharmacokinetic study in a rodent model.
Conclusion and Future Directions
The available data, though sparse, suggests that this compound is characterized by poor oral bioavailability and rapid elimination.[1] These factors present significant challenges for its clinical development as an oral agent and highlight the need for formulation strategies to improve its pharmacokinetic profile. Further research is required to fully elucidate the ADME properties of this compound, including comprehensive studies on its tissue distribution, metabolic pathways, and routes of excretion in various preclinical models. Moreover, understanding its pharmacokinetics in human subjects will be a critical step in its journey from a promising preclinical compound to a potential therapeutic agent. The potent inhibition of key cancer-related signaling pathways underscores the importance of surmounting these pharmacokinetic hurdles.
References
Bruceantinol B: A Technical Guide to its Effects on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantinol (B162264) B, a quassinoid derived from Brucea javanica, has emerged as a potent anti-cancer agent with multifaceted effects on crucial cell signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms of Bruceantinol B, focusing on its inhibitory actions on Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) and Signal Transducer and Activator of Transcription 3 (STAT3), alongside its intriguing activation of the Extracellular signal-regulated kinase (ERK) pathway. This document synthesizes available quantitative data, details experimental methodologies for key assays, and presents visual representations of the affected signaling cascades and experimental workflows to support further research and drug development efforts.
Introduction
This compound is a natural compound that has demonstrated significant cytotoxic effects against various cancer cell lines. Its therapeutic potential lies in its ability to modulate key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. This guide will delve into the core mechanisms of Bruce an tinol B's action, providing a comprehensive resource for researchers in oncology and pharmacology.
Effects on Cell Viability and Proliferation
This compound exhibits potent anti-proliferative activity across different cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in breast and colorectal cancer models.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |
| MCF-7 | Breast Cancer | 24h, 48h | Not explicitly stated in abstracts | [1][2] |
| MDA-MB-231 | Breast Cancer | 24h, 48h | Not explicitly stated in abstracts | [1][2] |
| HCT116 | Colorectal Cancer | Not specified | Not explicitly stated in abstracts | [1][3] |
| STAT3 DNA-binding | N/A | Not applicable | 2.4 pM | [2][3] |
Modulation of Cell Signaling Pathways
This compound's anti-cancer effects are attributed to its interaction with multiple signaling pathways critical for cell cycle progression and survival.
Inhibition of the CDK2/4/6 Pathway
This compound has been identified as an inhibitor of CDK2, CDK4, and CDK6.[1] These kinases are pivotal for the G1/S and G2/M transitions of the cell cycle. By inhibiting these CDKs, this compound induces cell cycle arrest, primarily at the G2/M phase, thereby halting cell proliferation.[2] It is suggested that this compound facilitates the degradation of CDK2/4/6 proteins through the proteasome pathway.[2]
Activation of the ERK Pathway
Intriguingly, in MDA-MB-231 breast cancer cells, the anti-cancer effects of this compound are dependent on the activation of the ERK signaling pathway.[4] While the precise upstream mechanism of this activation remains to be fully elucidated, it represents a significant area for further investigation, as ERK signaling is typically associated with cell proliferation and survival.
Inhibition of the STAT3 Pathway
In colorectal cancer models, this compound acts as a potent inhibitor of STAT3.[3] It blocks both constitutive and IL-6-induced STAT3 activation in a dose- and time-dependent manner.[3] This inhibition leads to the suppression of STAT3 target genes that are involved in anti-apoptosis (e.g., MCL-1, survivin) and cell-cycle regulation (e.g., c-Myc).[3]
Effects on Cell Cycle and Apoptosis
Cell Cycle Arrest
Flow cytometry analysis has shown that this compound treatment leads to a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle in both MCF-7 and MDA-MB-231 breast cancer cell lines.[2] This is consistent with its role as a CDK inhibitor.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| MCF-7 | Control | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts | [2] |
| MCF-7 | This compound (100-400 nM, 24h) | Gradual decrease | Corresponding increase | Corresponding increase | [2] |
| MDA-MB-231 | Control | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts | [2] |
| MDA-MB-231 | This compound (100-400 nM, 24h) | Gradual decrease | Corresponding increase | Corresponding increase | [2] |
Induction of Apoptosis
This compound induces apoptosis in MDA-MB-231 cells, while in MCF-7 cells, it primarily causes necrosis.[1] The pro-apoptotic effect is mediated, at least in part, by the inhibition of the STAT3 pathway and the subsequent downregulation of anti-apoptotic proteins like MCL-1 and survivin.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized methodologies for the key experiments cited in the research on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour, then incubate with primary antibodies (e.g., anti-CDK2, anti-p-ERK, anti-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection system.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend them in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound in vitro.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that exerts its effects through the modulation of multiple key signaling pathways. Its ability to inhibit CDK2/4/6 and STAT3, leading to cell cycle arrest and apoptosis, underscores its therapeutic potential. The paradoxical activation of the ERK pathway warrants further investigation to fully understand its role in the compound's mechanism of action and to explore potential combination therapies. Future research should focus on elucidating the upstream regulators of ERK activation by this compound and on conducting in vivo studies to validate its efficacy and safety in preclinical models. This detailed understanding will be crucial for the translation of this compound into a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Isolation of Bruceantinol B from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of Bruceantinol B, a potent quassinoid, from the fruits of Brucea javanica (L.) Merr. The methodology is based on established bioassay-guided fractionation techniques and incorporates information on the compound's biological activity, specifically its role as an inhibitor of STAT3 and CDK2/4/6 signaling pathways.
Introduction
Brucea javanica, a plant widely used in traditional medicine in Southeast Asia, is a rich source of bioactive quassinoids. Among these, this compound has garnered significant interest for its potential therapeutic applications, including its cytotoxic effects against various cancer cell lines. This document outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound, enabling further investigation into its pharmacological properties.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for quassinoid isolation from Brucea javanica.
Plant Material
Dried and powdered fruits of Brucea javanica.
Reagents and Equipment
-
Methanol (ACS grade)
-
Ethanol (95%)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Chloroform (ACS grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze dryer
-
Standard laboratory glassware
Extraction and Fractionation Workflow
The overall workflow for the isolation of this compound is depicted below.
In Vitro Assay for Testing Bruceantinol B Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantinol B, a quassinoid isolated from Brucea javanica, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound. The methodologies described herein are fundamental for determining the compound's potency, elucidating its mechanism of action, and guiding further drug development efforts. This compound has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), leading to cell cycle disruption and apoptosis.[1][2]
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as determined by the MTT assay and clonogenic assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 72 | 0.05 | [2] |
| MCF-7 | Breast Adenocarcinoma | 72 | 0.063 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | 0.088 | [2] |
Table 2: Clonogenic Assay IC50 Values for this compound in Human Colorectal Cancer (CRC) Cell Lines
| Cell Line | Incubation Time (hours) | Clonogenic IC50 (nM) |
| HCT116 | 24 | ~10 |
| HCT116 p53-/- | 24 | ~20 |
| HCA-7 | 24 | ~15 |
| H630 | 24 | ~25 |
| H630R1 | 24 | ~30 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically corrects for background and compares the LDH release in treated wells to the maximum release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for the MTT assay and the signaling pathways inhibited by this compound.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Signaling pathways inhibited by this compound.
References
Application Notes and Protocols for Bruceantinol B in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantinol (B162264) B (BOL) is a quassinoid, a class of natural products, that has demonstrated significant anti-neoplastic properties. It has been identified as a potent inhibitor of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3] These application notes provide detailed information and protocols for the use of Bruceantinol B in preclinical in vivo mouse models of colorectal cancer, osteosarcoma, and breast cancer.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound has been shown to directly bind to STAT3, preventing its activation and downstream signaling.[1]
Additionally, recent studies have identified that this compound can also act as an inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[3] These kinases are crucial for cell cycle progression, and their inhibition by this compound leads to cell cycle arrest and reduced cancer cell proliferation.
Signaling Pathways
Here are the diagrams of the signaling pathways affected by this compound.
Quantitative Data Summary
The following table summarizes the recommended dosages and administration routes for this compound in various mouse models based on published studies.
| Cancer Model | Mouse Strain | Dosage | Vehicle | Administration Route | Dosing Schedule | Reference |
| Colorectal Cancer (Xenograft) | Nude Mice | 2 mg/kg | 0.1% Ethanol (B145695) in Saline | Intraperitoneal (i.p.) | Three times a week | [4] |
| Colorectal Cancer (Xenograft) | Nude Mice | 4 mg/kg | 0.1% Ethanol in Saline | Intraperitoneal (i.p.) | Three times a week | [2][4] |
| Osteosarcoma (Xenograft) | Nude Mice | Not Specified | Not Specified | Not Specified | Not Specified | [1][5] |
| Breast Cancer (Xenograft) | Nude Mice | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Experimental Workflow
A general workflow for conducting in vivo efficacy studies with this compound is outlined below.
Experimental Protocols
Colorectal Cancer Xenograft Model
This protocol is based on a study demonstrating the efficacy of this compound in a human colorectal cancer xenograft model.[4]
1. Materials:
-
This compound (BOL)
-
HCT116 human colorectal carcinoma cells
-
Female athymic nude mice (4-6 weeks old)
-
0.1% Ethanol in sterile saline (Vehicle)
-
Matrigel (optional, for enhancing tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal scale
2. Dosing Solution Preparation:
-
Prepare a stock solution of this compound in 100% ethanol.
-
For a 4 mg/kg dose in a 20g mouse (0.08 mg total), if injecting 100 µL, the final concentration should be 0.8 mg/mL.
-
Dilute the stock solution with sterile saline to achieve the final desired concentration and a final ethanol concentration of 0.1%.
-
Prepare fresh dosing solutions on each day of administration.
3. Experimental Procedure:
-
Cell Preparation: Culture HCT116 cells in appropriate media. On the day of injection, harvest cells and resuspend in sterile PBS or media at a concentration of 5 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administration: Administer this compound (2 or 4 mg/kg) or vehicle (0.1% Ethanol in saline) via intraperitoneal (i.p.) injection three times a week.
-
Monitoring: Continue to monitor tumor volume and body weight three times a week. Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
Data Collection and Analysis: At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
Osteosarcoma Xenograft Model (General Protocol)
While this compound has shown efficacy in osteosarcoma mouse models, specific dosage and administration protocols have not been detailed in the available literature.[1][5] The following is a general protocol for an osteosarcoma xenograft model that can be adapted for testing this compound. Optimization of the this compound dosage and treatment schedule is highly recommended.
1. Materials:
-
This compound (BOL)
-
143B or other suitable human osteosarcoma cells
-
Immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old)
-
Appropriate vehicle (to be determined based on solubility and tolerability studies, e.g., 0.1% Ethanol in saline or a solution containing DMSO and PEG)
-
Sterile syringes and needles
-
Calipers or imaging system for tumor measurement
-
Animal scale
2. Dosing Solution Preparation:
-
Based on the colorectal cancer model, a starting dose range of 2-4 mg/kg can be considered.
-
The vehicle should be carefully selected to ensure solubility and minimize toxicity. A formulation of 20% DMSO in saline has been used for other compounds administered intraperitoneally.[6]
3. Experimental Procedure:
-
Cell Preparation: Culture osteosarcoma cells and prepare a cell suspension as described for the colorectal cancer model.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank or orthotopically into the tibia of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers for subcutaneous tumors or an in vivo imaging system for orthotopic tumors.
-
Randomization and Treatment: Once tumors are established, randomize mice into treatment groups.
-
Administration: Administer this compound or vehicle via an appropriate route (e.g., i.p. or intravenous). The dosing schedule will need to be optimized (e.g., daily, every other day, or three times a week).
-
Monitoring and Endpoint: Monitor tumor growth, body weight, and signs of toxicity as described previously.
Breast Cancer Xenograft Model (General Protocol)
This compound has demonstrated cytotoxic effects on breast cancer cells in vitro and is suggested to be effective in vivo, but specific protocols for mouse models are not yet published.[3] The following is a general protocol for a breast cancer xenograft model that can be adapted for this compound. Optimization of the this compound dosage and treatment schedule is crucial.
1. Materials:
-
This compound (BOL)
-
MDA-MB-231 or other suitable human breast cancer cells
-
Female immunodeficient mice (e.g., nude or NOD/SCID mice, 4-6 weeks old)
-
Appropriate vehicle
-
Estrogen pellets (for ER-positive models)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal scale
2. Dosing Solution Preparation:
-
A starting dose range of 2-4 mg/kg, similar to the colorectal cancer model, can be a starting point for optimization.
-
The vehicle should be selected based on solubility and tolerability studies.
3. Experimental Procedure:
-
Cell Preparation: Culture breast cancer cells and prepare a cell suspension.
-
Tumor Implantation: For ER-positive models, implant a slow-release estrogen pellet subcutaneously. Inject the cell suspension into the mammary fat pad (orthotopic) or subcutaneously in the flank.
-
Tumor Growth Monitoring: Monitor tumor growth with calipers.
-
Randomization and Treatment: Once tumors are established, randomize mice into treatment groups.
-
Administration: Administer this compound or vehicle. The route and schedule should be optimized.
-
Monitoring and Endpoint: Monitor tumor growth, body weight, and signs of toxicity.
Toxicity and Considerations
In the colorectal cancer study, body weight was monitored, and no significant toxicity was reported at doses of 2 and 4 mg/kg administered three times a week.[4] However, for any new model or higher dosage, a preliminary maximum tolerated dose (MTD) study is recommended to establish a safe and effective dosing regimen. Researchers should closely monitor animals for signs of distress, including weight loss, changes in behavior, and altered food and water intake. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Breast Cancer Cells Treated with Bruceantinol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effects of Bruceantinol B on the cell cycle of breast cancer cells and include comprehensive protocols for replication and further investigation.
Introduction
This compound, a quassinoid isolated from Brucea javanica, has demonstrated cytotoxic effects on various cancer cell lines. Recent studies have elucidated its mechanism of action in breast cancer, identifying it as an inhibitor of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell cycle progression.[1] Understanding the impact of this compound on the cell cycle is paramount for its development as a potential therapeutic agent. These notes provide a framework for analyzing these effects, focusing on the MCF-7 and MDA-MB-231 breast cancer cell lines.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on the cell cycle distribution of MCF-7 and MDA-MB-231 breast cancer cells after a 24-hour treatment. It is reported that this compound treatment leads to a decrease in the G0/G1 phase population and a corresponding increase in the S and G2/M phases.[2]
Note: The quantitative data in the following tables is illustrative, based on qualitative descriptions from available research abstracts. For precise percentages, it is recommended to consult the full-text publication: Sun L, et al. Chemico-Biological Interactions. 2024;395:110999.
Table 1: Effect of this compound on Cell Cycle Distribution of MCF-7 Cells (Illustrative Data)
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65 | 20 | 15 |
| 100 | 55 | 28 | 17 |
| 200 | 45 | 35 | 20 |
| 400 | 35 | 40 | 25 |
Table 2: Effect of this compound on Cell Cycle Distribution of MDA-MB-231 Cells (Illustrative Data)
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 60 | 25 | 15 |
| 100 | 50 | 32 | 18 |
| 200 | 40 | 38 | 22 |
| 400 | 30 | 42 | 28 |
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for cell cycle analysis.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™)
-
MDA-MB-231 (ATCC® HTB-26™)
-
-
Culture Medium:
-
For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
For MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
MCF-7: 37°C in a humidified atmosphere with 5% CO₂.
-
MDA-MB-231: 37°C in a humidified atmosphere with 0% CO₂.
-
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 200, 400 nM) for 24 hours. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is a standard procedure for preparing and analyzing the cell cycle of mammalian cells using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Following treatment, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Protocol 3: Western Blot Analysis for CDK Protein Levels
This protocol outlines the procedure for detecting changes in CDK2, CDK4, and CDK6 protein levels following treatment with this compound.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-CDK2, anti-CDK4, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK2, CDK4, CDK6, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
References
Application Notes and Protocols for Administering Bruceantinol B in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantinol B (BOL) is a quassinoid natural product that has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2][3] Its primary mechanism of action is the potent and specific inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in tumor cell proliferation, survival, and metastasis.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for the administration of this compound in colorectal and osteosarcoma xenograft tumor models, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: STAT3 Inhibition
This compound exerts its anti-tumor effects by directly binding to STAT3, thereby inhibiting its phosphorylation and subsequent dimerization.[1][3] This prevents the translocation of STAT3 to the nucleus, leading to the downregulation of its target genes. These target genes are critically involved in various aspects of tumorigenesis, including:
By suppressing the expression of these genes, this compound induces apoptosis and inhibits the proliferation of cancer cells.
Signaling Pathway of this compound Action
Caption: this compound inhibits the STAT3 signaling pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in xenograft models.
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (HCT116)
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Tumor Growth Inhibition (%) | Change in Body Weight | Reference |
| Vehicle Control | - | i.p. | Thrice weekly | - | No significant change | [4] |
| This compound | 2 | i.p. | Thrice weekly | Significant | No significant change | [4] |
| This compound | 4 | i.p. | Thrice weekly | Highly Significant (p < 0.001) | No significant change | [2][4][5] |
Table 2: In Vivo Efficacy of this compound in an Osteosarcoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Tumor Growth Inhibition | Change in Body Weight | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Potent suppression of tumor growth | Not Specified | [1][3] |
Note: Specific dosage and administration details for the osteosarcoma model were not available in the reviewed literature. Researchers should perform dose-response studies to determine the optimal regimen for their specific osteosarcoma cell line.
Experimental Protocols
1. Colorectal Cancer Xenograft Model (HCT116)
a. Cell Culture:
-
Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
b. Tumor Implantation:
-
Resuspend harvested HCT116 cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth regularly using calipers.
c. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For injection, dilute the stock solution to the desired concentration (2 or 4 mg/kg) in a vehicle solution of 0.1% ethanol (B145695) in sterile saline.[4]
-
Administer the prepared this compound solution or vehicle control intraperitoneally (i.p.) three times a week.[4]
-
The injection volume should be based on the mouse's body weight (typically 100-200 µL).
d. Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight three times a week.[4]
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
The study can be terminated after a predefined period (e.g., 24 days) or when tumors in the control group reach a specific size.[4]
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry for Ki67 and TUNEL).[4]
Experimental Workflow for Colorectal Cancer Xenograft Study
Caption: Workflow for a this compound colorectal cancer xenograft study.
2. Osteosarcoma Xenograft Model
a. Cell Culture:
-
Culture a suitable human osteosarcoma cell line (e.g., 143B, U2OS) in an appropriate medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
b. Tumor Implantation:
-
Resuspend harvested osteosarcoma cells in a sterile, serum-free medium or PBS.
-
Implant the cells into immunocompromised mice. This can be done either subcutaneously or orthotopically (e.g., intra-tibial injection) to better mimic the tumor microenvironment.
-
Monitor tumor establishment and growth.
c. This compound Preparation and Administration:
-
Prepare this compound for injection as described in the colorectal cancer protocol.
-
Note: As the optimal dose for osteosarcoma is not well-established in the literature, it is recommended to perform a pilot study with a range of doses (e.g., starting with doses used in colorectal cancer models) to determine the maximum tolerated dose and effective dose.
-
Administer the drug via an appropriate route (e.g., i.p.). The frequency of administration will need to be optimized.
d. Monitoring and Endpoints:
-
Monitor tumor growth using calipers (for subcutaneous models) or imaging techniques (for orthotopic models).
-
Monitor the general health and body weight of the mice.
-
Define study endpoints based on tumor burden or signs of morbidity.
Logical Relationship for Osteosarcoma Protocol Development
Caption: Logical steps for developing an osteosarcoma xenograft protocol.
Conclusion
This compound is a promising anti-cancer agent that targets the STAT3 signaling pathway. The protocols outlined in these application notes provide a framework for evaluating the in vivo efficacy of this compound in colorectal and osteosarcoma xenograft models. Adherence to these detailed methodologies will facilitate reproducible and reliable preclinical data generation, which is essential for the further development of this potent STAT3 inhibitor. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the characteristics of the cancer models being utilized.
References
- 1. researchgate.net [researchgate.net]
- 2. Combinatorial Screening Using Orthotopic Patient Derived Xenograft-Expanded Early Phase Cultures of Osteosarcoma Identify Novel Therapeutic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bruceine D inhibits tumor growth and stem cell-like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Apoptosis Induced by Bruceantinol B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing apoptosis induced by Bruceantinol (B162264) B, a natural quassinoid with potent antitumor activities. Bruceantinol B has been shown to trigger programmed cell death in various cancer cell lines, primarily through the inhibition of the STAT3 signaling pathway.[1][2] These methodologies will enable researchers to effectively characterize and quantify the apoptotic effects of this compound for basic research and drug development purposes.
Introduction to this compound-Induced Apoptosis
This compound, isolated from Brucea javanica, exerts its anticancer effects by inducing apoptosis, a form of programmed cell death crucial for tissue homeostasis and eliminating damaged cells.[1] Mechanistically, this compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[2] By binding to STAT3, it prevents its activation and subsequent transcription of target genes that encode for anti-apoptotic proteins such as Mcl-1 and Survivin.[2] This disruption of the STAT3 pathway is a key event leading to the activation of the apoptotic cascade.
Key Methods for Assessing Apoptosis
Several robust methods can be employed to detect and quantify the various stages of apoptosis induced by this compound. These include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) and loss of membrane integrity.[3][4]
-
Caspase Activity Assays: To measure the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic process.[5][6]
-
Western Blotting: To analyze the expression levels of key apoptosis-regulating proteins, including caspases and members of the Bcl-2 family.[7][8]
-
JC-1 Assay: To assess changes in mitochondrial membrane potential, an early hallmark of intrinsic apoptosis.[9]
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize representative quantitative data from experiments assessing apoptosis in cancer cells treated with this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Osteosarcoma Cells (143B) after 48h Treatment
| This compound (nM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 25 | 10.2 ± 1.1 | 5.3 ± 0.7 | 15.5 ± 1.8 |
| 50 | 25.7 ± 2.3 | 12.1 ± 1.5 | 37.8 ± 3.8 |
| 100 | 45.1 ± 3.9 | 20.5 ± 2.1 | 65.6 ± 6.0 |
Data are representative and presented as mean ± standard deviation (n=3). Apoptosis was assessed by Annexin V/PI staining followed by flow cytometry.[10]
Table 2: Time-Dependent Caspase-3 Activity in Breast Cancer Cells (MDA-MB-231) Treated with 50 nM this compound
| Treatment Time (hours) | Relative Caspase-3 Activity (Fold Change) |
| 0 | 1.0 |
| 12 | 2.1 ± 0.3 |
| 24 | 4.5 ± 0.6 |
| 48 | 7.8 ± 0.9 |
Data are normalized to the untreated control and presented as mean ± standard deviation (n=3). Caspase-3 activity was measured using a fluorometric assay.[11]
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in Colorectal Cancer Cells (HT-29) after 24h Treatment
| Treatment (50 nM this compound) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Mcl-1 (Fold Change) | Survivin (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 5.2 ± 0.7 | 4.8 ± 0.6 | 0.3 ± 0.05 | 0.4 ± 0.07 |
Data are based on densitometric analysis of Western blots, normalized to a loading control (e.g., β-actin), and presented as mean ± standard deviation (n=3).[2]
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the detection of early and late apoptotic cells using flow cytometry.[3][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Culture cells to the desired density and treat with various concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[4]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key executioner caspase.[5][6]
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AMC substrate)
-
Treated and untreated cells
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Plate cells and treat with this compound.
-
Collect cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
Add 50 µL of reaction buffer (containing 10 mM DTT) to each well of the 96-well plate.
-
Add 50-200 µg of protein lysate to each well and adjust the volume to 95 µL with cell lysis buffer.
-
Add 5 µL of the DEVD-AMC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[5][6]
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression of key apoptotic proteins.[7][15]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Mcl-1, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.[8]
-
Quantify the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[15]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify protein expression relative to a loading control.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay detects the disruption of the mitochondrial membrane potential, an early event in apoptosis.[9][16]
Materials:
-
JC-1 Assay Kit
-
Treated and untreated cells
-
96-well black plate with a clear bottom
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 100 µL of the JC-1 working solution to each well.[16]
-
Incubate the plate at 37°C for 15-30 minutes in a CO2 incubator.[17]
-
Aspirate the staining solution and wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Analyze the fluorescence immediately.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, emitting red fluorescence (Ex/Em ~585/590 nm).
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (Ex/Em ~514/529 nm).
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations: Signaling Pathways and Workflows
Caption: this compound inhibits STAT3, leading to apoptosis.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. mpbio.com [mpbio.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Bruceantinol B in Combination Therapy with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to targeted cancer therapies, such as MEK inhibitors, is a significant clinical challenge. One of the key mechanisms of resistance involves the activation of alternative survival pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade that promotes cell proliferation, survival, and angiogenesis, and its activation has been implicated in resistance to MEK inhibition. Bruceantinol (B162264) B, a quassinoid derived from Brucea javanica, is a potent inhibitor of STAT3.[1][2] By combining Bruceantinol B with a MEK inhibitor, it is hypothesized that the STAT3-mediated resistance mechanisms can be overcome, leading to a synergistic anti-tumor effect. This document provides a detailed overview of the scientific rationale, experimental protocols, and data presentation for investigating the combination of this compound and MEK inhibitors in cancer therapy.
Scientific Rationale
The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth and proliferation. In many cancers, this pathway is constitutively active due to mutations in genes such as BRAF or KRAS. MEK inhibitors, such as trametinib (B1684009) and selumetinib, are designed to block this pathway downstream of RAF. However, their efficacy can be limited by intrinsic or acquired resistance.
A key mechanism of resistance to MEK inhibitors is the activation of parallel signaling pathways, including the JAK/STAT3 pathway. Inhibition of the MEK/ERK pathway can lead to a compensatory upregulation of STAT3 phosphorylation (p-STAT3), which then drives the expression of pro-survival genes like MCL-1, thereby allowing cancer cells to evade apoptosis.
This compound has been identified as a novel and potent STAT3 inhibitor.[1][2] It has been shown to effectively sensitize cancer cells to MEK inhibitors by repressing the induction of p-STAT3 and MCL-1, which are known resistance mechanisms to MEK inhibition.[1][3] Therefore, the combination of this compound and a MEK inhibitor represents a rational therapeutic strategy to achieve a more potent and durable anti-cancer response by simultaneously targeting two critical survival pathways.
Data Presentation
While specific quantitative data for the direct combination of this compound and MEK inhibitors is not yet extensively published, the following tables represent the expected outcomes based on studies combining STAT3 and MEK inhibitors. These tables are provided as a template for presenting experimentally determined data.
Table 1: In Vitro Cytotoxicity of this compound and MEK Inhibitor (e.g., Trametinib) as Single Agents
| Cell Line | Compound | IC50 (nM) |
| HCT116 (Colorectal) | This compound | To be determined |
| Trametinib | To be determined | |
| PANC-1 (Pancreatic) | This compound | To be determined |
| Trametinib | To be determined |
IC50 values should be determined experimentally using the cell viability assay protocol below.
Table 2: Synergy Analysis of this compound and MEK Inhibitor Combination
| Cell Line | Combination | Combination Index (CI) at ED50 | Synergy Interpretation |
| HCT116 | This compound + Trametinib | To be determined | CI < 1: Synergistic |
| CI = 1: Additive | |||
| CI > 1: Antagonistic | |||
| PANC-1 | This compound + Trametinib | To be determined | CI < 1: Synergistic |
| CI = 1: Additive | |||
| CI > 1: Antagonistic |
Combination Index (CI) should be calculated using software like CompuSyn based on data from the cell viability assay.
Table 3: In Vivo Efficacy of this compound and MEK Inhibitor Combination in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (e.g., 4 mg/kg) | To be determined |
| MEK Inhibitor (e.g., Trametinib, 1 mg/kg) | To be determined |
| This compound + MEK Inhibitor | To be determined |
Tumor growth inhibition should be calculated at the end of the in vivo study as described in the protocol below.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagram
Caption: Combined inhibition of MEK and STAT3 pathways.
Experimental Workflow Diagram
Caption: Workflow for combination therapy evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a MEK inhibitor, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (DMSO concentration should not exceed 0.1%).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent and analyze the combination data for synergy using software like CompuSyn to calculate the Combination Index (CI).
Western Blot Analysis
Objective: To assess the effect of this compound and a MEK inhibitor, alone and in combination, on the phosphorylation status of ERK and STAT3, and the expression of MCL-1.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and MEK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-STAT3 (Tyr705), anti-STAT3, anti-MCL-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, the MEK inhibitor, or the combination at specified concentrations for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and a MEK inhibitor, alone and in combination, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
MEK inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 4 mg/kg, daily)
-
Group 3: MEK inhibitor (e.g., Trametinib, 1 mg/kg, daily)
-
Group 4: this compound + MEK inhibitor
-
-
Administer the treatments as per the defined schedule (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 21 days).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Conclusion
The combination of this compound and a MEK inhibitor is a promising therapeutic strategy that targets both the MAPK and STAT3 signaling pathways. This dual-pronged attack has the potential to overcome resistance to MEK inhibitor monotherapy and lead to improved anti-tumor efficacy. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination therapy. Further investigation is warranted to translate these findings into clinical applications for the treatment of various cancers.
References
Application Notes and Protocols for Studying Bruceantinol B in Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-tumor effects of Bruceantinol B (BOL), a natural quassinoid compound, on osteosarcoma (OS). BOL has been identified as a potent inhibitor of osteosarcoma cell proliferation and migration, and an inducer of apoptosis.[1][2][3] The primary mechanism of action is the suppression of the STAT3 signaling pathway.[1][3] This document outlines detailed protocols for in vitro and in vivo studies to assess the efficacy and mechanism of this compound.
I. Overview of this compound's Action in Osteosarcoma
This compound is a promising therapeutic candidate for osteosarcoma.[1] Studies have shown that it exerts its anti-cancer effects by directly binding to the Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling molecule often constitutively activated in various cancers, including osteosarcoma.[1][3][4][5] By inhibiting STAT3 activation, this compound disrupts downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[1][3][6] In preclinical models, this compound has been shown to significantly decrease the proliferation and migration of osteosarcoma cells, induce apoptosis, and suppress tumor growth in vivo.[1][3][7]
II. Data Presentation: Summary of Experimental Parameters
The following tables provide a summary of typical quantitative data and conditions for the described experimental protocols.
Table 1: In Vitro Experimental Parameters
| Parameter | Osteosarcoma Cell Lines | This compound Concentration | Incubation Time | Assay |
| Cell Viability | 143B, U2OS, MG-63, HOS | 0 - 100 nM | 24 - 72 hours | MTT Assay |
| Apoptosis | 143B, U2OS | 0 - 100 nM | 48 hours | Annexin V/PI Flow Cytometry |
| Protein Expression | 143B, U2OS | 0 - 100 nM | 24 hours | Western Blot (p-STAT3, STAT3) |
Table 2: In Vivo Experimental Parameters
| Parameter | Animal Model | Osteosarcoma Cell Line | This compound Dosage | Administration Route | Tumor Model |
| Tumor Growth | Nude Mice (BALB/c) | 143B, MG-63 | 10 - 20 mg/kg | Intraperitoneal (i.p.) | Subcutaneous Xenograft |
III. Experimental Protocols
1. Cell Culture
-
Protocol:
-
Culture human osteosarcoma cell lines (e.g., 143B, U2OS, MG-63, HOS) in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[8][9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[8][10]
-
Passage cells upon reaching 80-90% confluency. For passaging, wash cells with PBS, detach with trypsin-EDTA, and re-seed at the appropriate density.[8]
-
2. Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[10][11]
-
Protocol:
-
Seed osteosarcoma cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 nM) for 24, 48, and 72 hours.[3]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% Triton X-100 in 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14][15]
-
Protocol:
-
Seed osteosarcoma cells in a 6-well plate and treat with different concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 48 hours.[7]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
4. Western Blot for STAT3 Phosphorylation
-
Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess the effect of this compound on the STAT3 pathway, the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3 are measured.[4][16] A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.
-
Protocol:
-
Treat osteosarcoma cells with various concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[2] Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
1. Osteosarcoma Xenograft Model
-
Principle: An in vivo xenograft model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[17][18] Osteosarcoma cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment.
-
Protocol:
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ human osteosarcoma cells (e.g., 143B or MG-63) suspended in Matrigel into the flank of 4-6 week old male BALB/c nude mice.[17]
-
Monitor the mice for tumor formation. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control (e.g., saline) via intraperitoneal injection daily or on a specified schedule.[3]
-
Measure tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.[17]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
IV. Visualizations
Caption: this compound inhibits STAT3 activation, leading to decreased cell proliferation and induced apoptosis.
Caption: Workflow for in vitro evaluation of this compound in osteosarcoma cells.
Caption: Workflow for in vivo assessment of this compound using a xenograft model.
References
- 1. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Inhibition of the JAK2/STAT3 signaling pathway exerts a therapeutic effect on osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruceine D inhibits tumor growth and stem cell-like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Protocols for K7M2-WT Cell Culture and Preservation [procellsystem.com]
- 9. [MTT assay for detecting osteosarcoma cell apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 2.7. Cell viability demonstration by MTT assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Propranolol blocks osteosarcoma cell cycle progression, inhibits angiogenesis and slows xenograft growth in combination with cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment and characterization of in vivo orthotopic bioluminescent xenograft models from human osteosarcoma cell lines in Swiss nude and NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Bruceantinol B for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bruceantinol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in-vitro assays?
This compound is a quassinoid, a type of natural product isolated from Brucea javanica. Like many complex natural products, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible results in cell-based assays.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in-vitro experiments.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Are there any alternatives to DMSO for dissolving this compound?
While DMSO is the most common solvent, other organic solvents like ethanol, acetone, chloroform, dichloromethane, and ethyl acetate (B1210297) can also dissolve this compound.[1][2] However, their compatibility with cell culture and potential for cytotoxicity at effective concentrations must be carefully evaluated. For some hydrophobic compounds, the use of cyclodextrins to form inclusion complexes can enhance aqueous solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Symptoms: The cell culture medium turns cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | 1. Decrease the final working concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Solvent Shock | The rapid dilution of a concentrated DMSO stock into the aqueous medium causes the compound to "crash out" of solution. | 1. Use a serial dilution method: Instead of adding the concentrated stock directly to the final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first. 2. Slow addition and mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions. |
| Highly Concentrated Stock | Using an extremely concentrated stock solution necessitates a very large dilution factor, increasing the risk of localized precipitation. | Prepare a lower-concentration stock solution in DMSO (e.g., 10 mM instead of 100 mM) to reduce the dilution factor required. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The media appears clear initially, but a precipitate forms after several hours or days of incubation at 37°C.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time in the aqueous environment of the cell culture medium. | 1. Prepare fresh working solutions of this compound immediately before each experiment. 2. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with Media Components | Components in the serum or basal media (e.g., proteins, salts) may interact with this compound, leading to the formation of insoluble complexes. | 1. Test the solubility of this compound in different basal media formulations. 2. If your experiment allows, consider using a serum-free or reduced-serum medium during the treatment period. |
| Media Evaporation | Evaporation of water from the culture plates over time can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | 1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of the compound. | Monitor the pH of your culture medium and ensure it remains within the optimal range for both your cells and the compound's stability. |
Quantitative Data: Solubility of this compound and Related Quassinoids
Obtaining precise quantitative solubility data for this compound is challenging. However, qualitative information from suppliers and quantitative data for structurally similar quassinoids can provide valuable guidance.
| Solvent | This compound Solubility | Brusatol Solubility (Quantitative Data) |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | 100 mg/mL (192.11 mM)[3] |
| Ethanol | Soluble | Not Reported |
| Acetone | Soluble[1][2] | Not Reported |
| Chloroform | Soluble[1][2] | Not Reported |
| Dichloromethane | Soluble[1][2] | Not Reported |
| Ethyl Acetate | Soluble[1][2] | Not Reported |
| Water | Poorly Soluble | Poorly Soluble |
Note: The quantitative data for Brusatol is provided as a reference for a structurally related quassinoid. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 550.56 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh 5.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for a Cell Viability (MTT) Assay with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. Crucially, to avoid precipitation, add the stock solution to the medium slowly and with gentle mixing.
-
Prepare a vehicle control by adding the same volume of DMSO as used for the highest this compound concentration to the medium.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared working solutions of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the contents of the wells and read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (media and MTT only) from the experimental wells. Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in-vitro assays.
References
Technical Support Center: Overcoming Resistance to Bruceantinol B in Cancer Cells
Welcome to the technical support center for researchers utilizing Bruceantinol (B162264) B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bruceantinol B?
This compound (BOL) is a potent anti-cancer agent with a multi-faceted mechanism of action. Primarily, it functions as a STAT3 inhibitor, strongly inhibiting its DNA-binding ability with an IC50 of 2.4 pM.[1][2] This leads to the blockage of both constitutive and IL-6-induced STAT3 activation, consequently suppressing the transcription of downstream targets involved in anti-apoptosis (MCL-1, PTTG1, survivin) and cell-cycle regulation (c-Myc).[1][2][3] Additionally, in breast cancer cells, this compound acts as a CDK2/4/6 inhibitor, leading to the degradation of these proteins through the proteasome pathway, which in turn disrupts the cell cycle and induces apoptosis.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While direct resistance mechanisms to this compound are still under investigation, resistance can be inferred from its known targets: STAT3 and CDK4/6.
-
Alterations in the STAT3 Pathway:
-
Crosstalk with other signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for STAT3 inhibition.
-
Constitutive activation of upstream kinases: Continuous activation of kinases upstream of STAT3, such as JAKs or Src, can lead to persistent STAT3 signaling that may overcome the inhibitory effects of this compound.
-
Mutations in STAT3: Although less common, mutations in the STAT3 gene could potentially alter the drug-binding site.
-
-
Alterations in the Cell Cycle Pathway (CDK4/6 Inhibition):
-
Loss of Retinoblastoma (Rb) protein: As Rb is a key substrate of CDK4/6, its loss renders the cells insensitive to CDK4/6 inhibitors.
-
Amplification of CDK6: Increased expression of CDK6 can titrate out the inhibitor, requiring higher concentrations for a therapeutic effect.
-
Loss of Estrogen Receptor (ER) expression: In ER-positive breast cancers, ER drives the expression of cyclin D, a key partner for CDK4/6. Loss of ER can uncouple the cell cycle from this regulatory pathway.
-
Activation of alternative cell cycle drivers: Upregulation of other cyclins or CDKs, such as Cyclin E/CDK2, can provide an alternative route for cell cycle progression.
-
Q3: How can I overcome resistance to this compound in my experiments?
Combination therapy is a promising strategy to overcome resistance.
-
Combination with MEK inhibitors: In colorectal cancer models, this compound has been shown to sensitize cells to MEK inhibitors by repressing p-STAT3 and MCL-1 induction, which are known resistance mechanisms to MEK inhibition.[2][3]
-
Targeting parallel signaling pathways: If resistance is suspected to be driven by the activation of a compensatory pathway (e.g., PI3K/AKT/mTOR), combining this compound with an inhibitor of that pathway could be effective.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time in cell culture.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT assay) to compare the IC50 value of this compound in your treated cell line versus the parental, sensitive cell line. A significant increase in IC50 indicates resistance.
-
-
Investigate the Mechanism of Resistance:
-
Analyze STAT3 signaling: Use Western blotting to check the phosphorylation status of STAT3 (p-STAT3 Tyr705) and the expression levels of its downstream targets (e.g., MCL-1, c-Myc, survivin) in both sensitive and resistant cells.
-
Analyze cell cycle proteins: Use Western blotting to examine the expression levels of Rb, CDK4, CDK6, Cyclin D1, and p16.
-
Assess for activation of alternative pathways: Probe for the activation of key survival pathways like PI3K/AKT (p-AKT) and MAPK/ERK (p-ERK).
-
-
Implement Strategies to Overcome Resistance:
-
Combination therapy: Based on your findings from step 2, introduce a second inhibitor targeting the identified resistance mechanism. For example, if the PI3K/AKT pathway is activated, use a PI3K or AKT inhibitor in combination with this compound.
-
Problem 2: High variability in experimental results with this compound.
Possible Cause: Issues with experimental setup and execution.
Troubleshooting Steps:
-
Ensure Consistent Cell Culture Practices:
-
Use cells with a low passage number.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Maintain consistent cell seeding density.
-
-
Verify Drug Potency:
-
Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions.
-
Confirm the concentration of your stock solution.
-
-
Optimize Assay Conditions:
-
For viability assays, ensure the incubation time with the drug is appropriate for the cell line's doubling time.
-
For Western blotting, ensure complete protein extraction and use appropriate loading controls.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STAT3 DNA-binding) | 2.4 pM | In vitro assay | [1][2][3] |
| Concentration for STAT3 phosphorylation inhibition | 30 nM | HCT116 cells | [1] |
| Concentration for colony formation decrease | 0-100 nM | Human CRC cell lines | [1] |
| Concentration for cell growth reduction | 100-400 nM | MCF-7 and MDA-MB-231 cells | [1] |
| Concentration for CDK2/4/6 protein level decrease | 100-400 nM | MCF-7 and MDA-MB-231 cells | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm or 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours (or a duration appropriate for the cell line).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm or 590 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) at Tyr705.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin for normalization.
-
Quantify band intensities using densitometry software.
-
Protocol 3: siRNA-mediated Knockdown of CDK6
This protocol provides a general guideline for transiently knocking down CDK6 expression using siRNA.
Materials:
-
Cancer cell line
-
CDK6 siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate so they will be 60-80% confluent at the time of transfection.
-
-
Transfection:
-
For each well, dilute the siRNA (e.g., 20-30 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh, antibiotic-free medium.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours.
-
After incubation, the cells can be harvested for downstream analysis (e.g., Western blotting to confirm CDK6 knockdown or a cell viability assay to assess the effect on this compound sensitivity).
-
Visualizations
Caption: Mechanism of Action of this compound.
References
Optimizing Bruceantinol B Concentration for Cell Culture Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Bruceantinol (B162264) B in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on effective concentrations to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Bruceantinol B and what is its primary mechanism of action?
This compound is a natural quassinoid compound isolated from the plant Brucea javanica. Its primary mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[1][2] this compound has been shown to strongly inhibit the DNA-binding ability of STAT3.[1][2] Additionally, it can act as a CDK2/4/6 inhibitor, leading to cell cycle disruption and impeding cell proliferation in breast cancer cells.[3]
Q2: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Storage of Solid Compound: The solid form of this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Stock Solution Storage: DMSO stock solutions can be stored at -20°C for up to three months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data, a good starting point for a dose-response experiment would be a range from 10 nM to 1000 nM. For specific effects:
-
Inhibition of STAT3 phosphorylation: Effects have been observed at concentrations as low as 30 nM.
-
Cell growth reduction and cell cycle effects: Studies in breast cancer cell lines have used concentrations in the range of 100-400 nM.[3]
-
Clonogenic survival inhibition: IC50 values for inhibition of colony formation in colorectal cancer cells are in the low nanomolar range.
Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: In which cancer cell lines has this compound shown activity?
This compound has demonstrated potent antitumor activity in a variety of cancer cell lines, including:
-
Colorectal Cancer: HCT116, HCA-7, SW480, HT29, and DLD1.
-
Breast Cancer: MCF-7 and MDA-MB-231.[3]
-
Osteosarcoma: It has been shown to decrease proliferation and migration of osteosarcoma cells.[4]
-
Leukemia: this compound has reported anti-leukemic activity.
Troubleshooting Guide
Problem: I am not observing any cytotoxic or anti-proliferative effects.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. The sensitivity to this compound can vary significantly between cell types.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure that your stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution. The stability of this compound in culture media at 37°C over long incubation periods may be limited; for longer experiments, consider replenishing the media with fresh compound.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Your cell line may have intrinsic or acquired resistance mechanisms. Confirm that your cells express the target proteins (STAT3, CDK2/4/6) at sufficient levels.
-
Problem: My compound precipitates after being added to the cell culture medium.
-
Possible Cause: Low Aqueous Solubility.
-
Solution: This is a common issue for compounds dissolved in DMSO. To mitigate this:
-
Vortex/Mix Thoroughly: After diluting the DMSO stock in your culture medium, vortex or pipette up and down immediately to ensure rapid and even dispersion.
-
Warm the Medium: Gently warming the medium to 37°C before adding the compound can sometimes help with solubility.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium.
-
-
Problem: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Health and Density.
-
Solution: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Cell health can significantly impact their response to treatment.
-
-
Possible Cause 2: Variability in Compound Preparation.
-
Solution: Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Ensure accurate and consistent pipetting when preparing dilutions.
-
-
Possible Cause 3: Inconsistent Incubation Times.
-
Solution: The effects of this compound can be time-dependent. Use consistent and clearly defined incubation times for all experiments.
-
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound in various human cancer cell lines. This data is derived from clonogenic assays, which measure the ability of a single cell to grow into a colony.
| Cell Line | Cancer Type | Clonogenic IC50 (nM) |
| HCT116 | Colorectal Carcinoma | ~10 |
| HCT116 p53-/- | Colorectal Carcinoma | ~15 |
| HCA-7 | Colorectal Carcinoma | ~20 |
| SW480 | Colorectal Carcinoma | ~25 |
| HT29 | Colorectal Carcinoma | ~30 |
| DLD1 | Colorectal Carcinoma | ~40 |
Data extracted from graphical representations in "Targeting colon cancer with the novel STAT3 inhibitor bruceantinol".[1]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a high concentration stock (e.g., starting from 2 µM down to 0 nM).
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot
This protocol describes how to assess the effect of this compound on the activation of its target, STAT3.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 30, 100, 300 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the effect of this compound on STAT3 activation.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Bruceantinol B In Vivo
Welcome to the technical support center for researchers utilizing Bruceantinol B (BOL) in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects of this potent STAT3 and CDK2/4/6 inhibitor. Our goal is to help you improve the therapeutic index of your experiments and obtain more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a quassinoid compound isolated from Brucea javanica. Its primary on-target mechanisms of action include:
-
Inhibition of STAT3: BOL is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It strongly inhibits the DNA-binding ability of STAT3, blocks its constitutive and IL-6-induced activation, and suppresses the transcription of downstream target genes involved in cell survival and proliferation, such as MCL-1, PTTG1, survivin, and c-Myc.[1]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): this compound has been shown to act as a CDK2/4/6 inhibitor, leading to cell cycle disruption.[2]
Q2: What are the potential off-target effects and toxicities of this compound and other quassinoids in vivo?
While specific in vivo toxicity data for this compound is limited in publicly available literature, studies on closely related quassinoids, such as brusatol (B1667952), indicate potential for significant dose-dependent toxicity. Researchers should be aware of the following potential off-target effects:
-
Gastrointestinal Toxicity: Chemotherapeutic agents can induce inflammation of the intestinal mucosa, leading to diarrhea, which can be a dose-limiting toxicity.[3][4]
-
Hematological Toxicity: Myelosuppression is a common side effect of cytotoxic drugs, potentially leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count).[5]
-
Hepatotoxicity (Liver Toxicity): The liver is a primary site of drug metabolism, and chemically induced injury can manifest as inflammation, necrosis, and altered liver enzyme levels.
-
Nephrotoxicity (Kidney Toxicity): Drug-induced kidney damage can occur, affecting filtration and excretory functions.
Q3: What are the general strategies to reduce the off-target effects of this compound?
Several strategies can be employed to improve the therapeutic index of this compound and minimize off-target toxicities:
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating BOL in nanoparticles, such as PLGA-PEG nanoparticles, can offer sustained release and potentially passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure and toxicity.[6][7]
-
Liposomal Formulation: Liposomes can be used to encapsulate drugs, which may lead to superior clinical efficacy and reduced toxicity.[8][9]
-
Prodrug Approach: Chemical modification of this compound to create an inactive prodrug that is selectively activated at the target site can significantly reduce systemic toxicity.[10][11][12]
-
-
Combination Therapy:
-
Synergistic Efficacy: Combining this compound with other anticancer agents, such as MEK inhibitors, can enhance its therapeutic effect, potentially allowing for lower, less toxic doses of each compound.[1]
-
Toxicity Mitigation: Co-administration with agents that protect normal tissues or counteract specific side effects, such as anti-inflammatory drugs, may reduce toxicity.[13][14]
-
-
Dose Optimization and Scheduling: Careful determination of the maximum tolerated dose (MTD) and optimization of the dosing schedule (e.g., intermittent vs. continuous dosing) can help manage toxicity.
Troubleshooting Guides
Issue 1: Observed Signs of Systemic Toxicity in Animal Models (e.g., weight loss, lethargy, ruffled fur)
Possible Cause: The administered dose of this compound may be too high, leading to systemic off-target toxicity.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts to a lower, previously reported effective dose (e.g., starting from 2-4 mg/kg intraperitoneally in mice) and carefully escalate.[1]
-
Refine Dosing Schedule: Consider altering the frequency of administration (e.g., from daily to every other day or twice weekly) to allow for recovery between doses.
-
Implement Formulation Strategies: If systemic toxicity persists even at effective doses, consider encapsulating this compound in a nanoparticle or liposomal formulation to improve its safety profile.
-
Consider Combination Therapy: Explore combining a lower dose of this compound with another synergistic agent to maintain efficacy while reducing toxicity.
Issue 2: Suspected Hematological Toxicity (e.g., abnormal blood cell counts)
Possible Cause: this compound may be causing myelosuppression.
Troubleshooting Steps:
-
Monitor Blood Parameters: At baseline and regular intervals during the study, collect blood samples for a complete blood count (CBC) to assess white blood cell, red blood cell, and platelet levels.
-
Histopathological Analysis of Bone Marrow: At the end of the study, consider collecting bone marrow for histopathological analysis to assess cellularity and any abnormalities.
-
Dose and Schedule Modification: If hematological toxicity is confirmed, adjust the dose and/or schedule of this compound administration as described in Issue 1.
-
Supportive Care: In some experimental contexts, supportive care measures used in preclinical studies, such as the administration of growth factors, might be considered, though this will depend on the specific research question.
Issue 3: Suspected Gastrointestinal Toxicity (e.g., diarrhea, dehydration)
Possible Cause: this compound may be causing damage to the gastrointestinal mucosa.
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor animals for signs of diarrhea, dehydration (e.g., skin tenting), and weight loss. Provide supportive care as per institutional guidelines.
-
Histopathological Examination: At necropsy, collect sections of the small and large intestines for histopathological analysis to look for signs of inflammation, ulceration, and damage to the mucosal lining.
-
Consider Co-administration with Anti-inflammatory Agents: The use of anti-inflammatory agents has been explored in combination with chemotherapeutics to reduce gastrointestinal toxicity.[13] This could be a potential strategy to investigate with this compound, though specific studies are needed.
-
Formulation Strategies: Oral formulations designed for controlled release in the gastrointestinal tract could potentially mitigate local toxicity.
Issue 4: Suspected Liver or Kidney Toxicity
Possible Cause: this compound may be causing organ-specific toxicity.
Troubleshooting Steps:
-
Blood Chemistry Analysis: Collect blood at baseline and at the end of the study to analyze serum levels of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine).
-
Histopathological Analysis: At necropsy, collect liver and kidney tissues for histopathological examination. Look for signs of necrosis, inflammation, and other cellular damage.
-
Dose Adjustment: If organ toxicity is detected, reduce the dose of this compound.
-
Targeted Delivery Formulations: Utilize nanoparticle or other targeted delivery systems to increase the concentration of this compound at the tumor site and reduce accumulation in the liver and kidneys.
Quantitative Data Summary
| Compound | Assay/Model | Efficacy/Toxicity Metric | Value | Reference |
| This compound | STAT3 DNA-binding | IC50 | 2.4 pM | [1] |
| This compound | Colorectal Cancer Xenograft | Effective Dose | 4 mg/kg (i.p.) | [1] |
| Brusatol | Mouse Acute Toxicity | LD50 (oral) | 16.2 mg/kg | [6] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle. A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. A typical ratio might be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% sterile saline.
-
Prepare the dosing solution fresh on each day of administration. Ensure the solution is clear and free of precipitation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies with human cancer cell lines.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.
-
-
Treatment Initiation:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize animals into treatment and control groups.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. For i.p. injection, use a 25-27G needle. For i.v. injection into the tail vein, a 28-30G needle is appropriate.
-
A typical dose for this compound in colorectal cancer xenografts is 4 mg/kg, administered three times per week.[1]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
Follow institutional guidelines for humane endpoints.
-
Protocol 2: Assessment of Hematological Toxicity
-
Blood Collection:
-
Collect blood samples (e.g., 50-100 µL) from a suitable site (e.g., saphenous vein, submandibular vein) at baseline and at selected time points during and after treatment.
-
Use tubes containing an anticoagulant (e.g., EDTA).
-
-
Complete Blood Count (CBC):
-
Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to assess include:
-
White Blood Cell (WBC) count (total and differential)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
-
Data Analysis:
-
Compare the CBC parameters of the treated groups to the vehicle control group.
-
Statistically analyze the data to determine if there are significant differences.
-
Protocol 3: Histopathological Assessment of Liver Toxicity
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perform a necropsy and collect the entire liver.
-
-
Fixation:
-
Fix the liver in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
After fixation, trim the liver into smaller sections.
-
Dehydrate the tissue sections through a series of graded alcohols.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the stained slides under a light microscope.
-
Look for histopathological changes such as:
-
Hepatocellular necrosis or apoptosis
-
Inflammatory cell infiltration
-
Steatosis (fatty change)
-
Bile duct hyperplasia
-
Fibrosis
-
-
-
Scoring:
-
Use a semi-quantitative scoring system to grade the severity of the observed lesions.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for in vivo toxicity assessment.
Logical Relationships
Caption: Strategies to mitigate this compound toxicity.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal2.unusa.ac.id [journal2.unusa.ac.id]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. stemcell.com [stemcell.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ijcmas.com [ijcmas.com]
Interpreting unexpected results from Bruceantinol B studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruceantinol (B162264) B. The information is designed to help interpret unexpected results and refine experimental approaches.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during in vitro and in vivo studies with Bruceantinol B.
Question 1: We are observing lower-than-expected cytotoxicity in our cancer cell line with this compound, despite using concentrations reported in the literature. What could be the cause?
Answer: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:
-
Cell Line Specificity: this compound's efficacy can be highly dependent on the genetic background of the cell line. Its primary target is STAT3, and it also affects CDK2/4/6.[1][2] Cell lines with constitutively active STAT3 signaling are expected to be more sensitive.[3][4] Conversely, cells with low STAT3 dependence or with mutations in downstream pathways might be less responsive.
-
Compound Solubility and Stability: this compound is a natural product and may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitated compound will lead to a lower effective concentration. It is also advisable to prepare fresh dilutions for each experiment.
-
Assay Interference: If you are using colorimetric assays like MTT, the natural color of this compound or its interaction with the assay reagents could interfere with the results.[5]
-
Recommendation: Include a "compound only" control (wells with this compound but no cells) to measure any background absorbance. Consider using an alternative assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®), which is less prone to colorimetric interference.[5]
-
-
Cell Seeding Density and Proliferation Rate: The cytotoxic effects of compounds that affect the cell cycle, like this compound, can be influenced by the proliferation rate of the cells. Ensure consistent cell seeding densities and that cells are in the logarithmic growth phase at the time of treatment.
Question 2: We are seeing conflicting results between our cell viability assays and our target engagement assays (e.g., Western blot for p-STAT3). Cell viability is only moderately affected, but p-STAT3 levels are strongly reduced. How do we interpret this?
Answer: This is a common scenario when working with targeted therapies and can provide valuable insights into the cellular response.
-
Cytostatic vs. Cytotoxic Effects: A strong reduction in a target protein like p-STAT3 indicates successful target engagement. However, this may not immediately translate to cell death (cytotoxicity). This compound can induce cell cycle arrest, which is a cytostatic effect.[1][2] The cells may stop proliferating but remain viable for the duration of the assay.
-
Recommendation: Extend the duration of your cell viability assay (e.g., to 48 or 72 hours) to see if the cytostatic effect eventually leads to apoptosis or necrosis. Also, consider performing a cell cycle analysis using flow cytometry to directly assess cell cycle arrest.[1]
-
-
Cellular Resistance Mechanisms: Cells may activate compensatory signaling pathways to survive the inhibition of STAT3. For example, upregulation of other pro-survival pathways could be mitigating the cytotoxic effects.
-
Off-Target Effects: While this compound is a potent STAT3 inhibitor, it also affects other proteins like CDK2/4/6.[2] These off-target effects could lead to complex cellular responses that are not solely dependent on STAT3 inhibition.
Question 3: In our breast cancer cell lines, we observe that this compound induces necrosis in MCF-7 cells but apoptosis in MDA-MB-231 cells. Why is there a difference in the mode of cell death?
Answer: The mode of cell death induced by a compound can be highly dependent on the cellular context and the genetic background of the cancer cells.
-
Differentiation in Signaling Pathways: MCF-7 and MDA-MB-231 breast cancer cells have different molecular subtypes and signaling pathway dependencies. For instance, recent studies have shown that this compound activates ERK in MDA-MB-231 cells, and this activation is required for its function in these cells.[2] This differential activation of other signaling pathways can influence the ultimate cell fate.
-
Apoptotic Machinery: The expression levels and functionality of key apoptotic proteins (e.g., caspases, Bcl-2 family members) can differ between cell lines, making one more prone to apoptosis and another to other forms of cell death like necrosis.
Question 4: We are planning an in vivo study. What is a good starting point for dosing, and what should we expect in a STAT3-null tumor model?
Answer: Based on published studies, administration of 4 mg/kg of this compound has been shown to significantly inhibit colorectal cancer tumor xenografts.[3][4]
-
STAT3-Null Model: In a STAT3-/- tumor model, you should expect to see no significant effect of this compound on tumor growth.[3][4] This is a critical experiment to validate that the in vivo anti-tumor activity is indeed mediated through its on-target inhibition of STAT3.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Condition | Reference |
| STAT3 DNA-binding IC50 | 2.4 pM | HCT116 | Cell-free | [1][3][4] |
| p-STAT3 Inhibition | Effective at 30 nM | HCT116 | 0-24 hours | [1] |
| IL-6-induced STAT3 Activation Suppression | Effective at 10-300 nM | Colorectal Cancer Cells | 24 hours | [1] |
| Downregulation of MCL-1, c-Myc, Survivin | Dose-dependent (0-1000 nM) | Colorectal Cancer Cells | 24 hours | [1] |
| Reduction in Breast Cancer Cell Growth | Dose-dependent (0-1600 nM) | MCF-7, MDA-MB-231 | 24-48 hours | [1] |
| CDK2/4/6 Protein Level Decrease | Effective at 100-400 nM | MCF-7, MDA-MB-231 | 10 hours | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for p-STAT3 and Total STAT3
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-STAT3 levels to total STAT3 and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Known signaling pathways targeted by this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Bruceantinol B for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor bioavailability of Bruceantinol (B162264) B in preclinical animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to facilitate successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bruceantinol B and why is enhancing its bioavailability important?
A1: this compound is a quassinoid compound isolated from the fruits of Brucea javanica. It has demonstrated significant antitumor properties, primarily through the inhibition of the STAT3 signaling pathway. However, like many natural product-derived compounds, this compound is presumed to have low aqueous solubility, which can lead to poor absorption and limited bioavailability when administered in vivo. Enhancing its bioavailability is crucial to achieve therapeutic concentrations at the target site, ensuring reliable and reproducible results in animal studies and ultimately, for its potential clinical translation.
Q2: What is the aqueous solubility of this compound?
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: For hydrophobic compounds like this compound, several formulation strategies can be employed to improve bioavailability. These include:
-
Simple Solvent-Based Formulations: Utilizing a minimal amount of a biocompatible organic solvent to dissolve the compound before dilution in an aqueous vehicle.
-
Nanoformulations:
-
Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][4][5]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate.
-
Q4: Has this compound been successfully used in animal models before? If so, what was the dose and vehicle?
A4: Yes, a related compound, Bruceantinol (BOL), has been used in a mouse xenograft model of human colorectal cancer. It was administered via intraperitoneal (IP) injection at a dose of 4 mg/kg. The vehicle used was 0.1% ethanol (B145695) in a solution for injection.[6][7] This provides a valuable starting point for in vivo studies with this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution of a Stock Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | 1. Optimize co-solvent percentage: Start with a low percentage of a biocompatible solvent (e.g., DMSO, ethanol) and gradually increase, while monitoring for precipitation. | To find the minimal amount of organic solvent needed to maintain solubility without causing toxicity. |
| 2. Use a surfactant: Add a non-ionic surfactant like Tween 80 or Cremophor EL to the vehicle. | Surfactants can help to form micelles around the drug molecules, preventing their aggregation and precipitation in an aqueous environment. | |
| 3. Consider a lipid-based formulation: If precipitation persists, a more sophisticated formulation like a SEDDS or liposome (B1194612) may be necessary. | These formulations are designed to encapsulate and solubilize hydrophobic drugs. |
Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent formulation | 1. Ensure homogeneity of the formulation: For suspensions, ensure uniform particle size and consistent mixing before each administration. For solutions, ensure the drug is fully dissolved. | Inconsistent dosing due to a non-homogenous formulation can lead to variable drug exposure in animals. |
| 2. Validate the formulation protocol: Perform in vitro characterization (e.g., particle size analysis, drug content uniformity) of different batches of the formulation. | To ensure the formulation method is reproducible and yields a consistent product. | |
| Poor and variable absorption | 1. Switch to a bioavailability-enhancing formulation: If using a simple suspension, consider a SEDDS or liposomal formulation. | These formulations can improve the rate and extent of drug absorption, reducing variability. |
| 2. Change the route of administration: If oral administration shows high variability, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and ensure more direct systemic exposure. | Different administration routes have different absorption characteristics. |
Issue 3: Observed Toxicity or Adverse Effects in Animals
| Potential Cause | Troubleshooting Step | Rationale |
| Vehicle-related toxicity | 1. Reduce the concentration of organic solvents or surfactants: High concentrations of excipients like DMSO, ethanol, or Tween 80 can cause local irritation or systemic toxicity. | It is important to use the lowest effective concentration of all excipients. |
| 2. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability. | This will help to differentiate between vehicle-induced toxicity and compound-induced toxicity. | |
| Compound-related toxicity | 1. Perform a dose-escalation study: Start with a low dose of this compound and gradually increase it to determine the maximum tolerated dose (MTD). | To identify a safe and effective dose range for the animal model. |
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Key Components | Advantages | Disadvantages | Typical Administration Route |
| Simple Solvent/Co-solvent | DMSO, Ethanol, PEG 400, Saline/PBS | Simple and quick to prepare. | Risk of precipitation upon dilution, potential for solvent toxicity. | Intravenous (IV), Intraperitoneal (IP) |
| Liposomes | Phospholipids (e.g., DSPC), Cholesterol | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for targeted delivery. | More complex to prepare, potential for instability, batch-to-batch variability.[8][9][10][11][12] | IV, IP |
| SEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor RH40), Co-surfactant (e.g., Transcutol HP) | Enhances oral bioavailability, protects the drug from degradation.[3][4][5][13] | Requires careful selection of excipients, potential for GI irritation at high surfactant concentrations. | Oral (PO) |
| Solid Dispersion | Inert carrier (e.g., PVP, HPMC) | Enhances dissolution rate, improves stability of the amorphous drug. | Can be complex to prepare, potential for recrystallization of the drug over time. | PO |
Experimental Protocols
Protocol 1: Preparation of a Simple Solvent-Based Formulation for Intraperitoneal (IP) Injection
This protocol is based on a previously successful in vivo study with Bruceantinol.[6][7]
Materials:
-
This compound powder
-
Ethanol (200 proof, sterile)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in ethanol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile ethanol to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final dosing solution (e.g., for a 4 mg/kg dose in a 25g mouse):
-
The required dose is 0.1 mg per mouse (4 mg/kg * 0.025 kg).
-
The required volume of the stock solution is 10 µL (0.1 mg / 10 mg/mL).
-
The final injection volume should be around 100-200 µL for a mouse.
-
In a sterile microcentrifuge tube, add 10 µL of the this compound stock solution.
-
Add 990 µL of sterile saline to make a final volume of 1 mL. This results in a final ethanol concentration of 1% and a this compound concentration of 0.1 mg/mL.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Administer the appropriate volume of the final dosing solution to the animal via intraperitoneal injection. For a 25g mouse, inject 100 µL for a 4 mg/kg dose.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS formulation. The optimal ratio of components should be determined experimentally.
Materials:
-
This compound powder
-
Oil: e.g., Capryol 90 (Caprylic/Capric Triglycerides)
-
Surfactant: e.g., Cremophor RH40 (Polyoxyl 40 Hydrogenated Castor Oil)
-
Co-surfactant: e.g., Transcutol HP (Diethylene Glycol Monoethyl Ether)
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of a Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a small amount of water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the region that forms a stable nanoemulsion.
-
-
Preparation of the this compound-loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until the this compound is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.
-
-
Administration:
-
The prepared SEDDS can be filled into gelatin capsules for oral administration to animals.
-
Mandatory Visualization
References
- 1. This compound | CAS:1822332-33-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. protocols.io [protocols.io]
- 10. scispace.com [scispace.com]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bruceantinol B and Cell Viability Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using Bruceantinol B. As a natural product, this compound may possess properties that can interfere with common assay methodologies, leading to unreliable results. This guide offers solutions and best practices to ensure accurate assessment of cell viability.
Frequently Asked Questions (FAQs)
Q1: My MTT/MTS assay results show increased cell viability in the presence of this compound, even at high concentrations. Is this a true biological effect?
A1: Not necessarily. This is a common artifact observed with compounds that have antioxidant or reducing properties.[1][2] Tetrazolium-based assays like MTT, MTS, and XTT rely on the reduction of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[3] this compound may directly reduce the tetrazolium salt, independent of cellular activity, leading to a false positive signal that can mask cytotoxicity.
Q2: What are the primary mechanisms by which this compound can interfere with cell viability assays?
A2: Interference can occur through several mechanisms:
-
Direct Reduction of Assay Reagents: As mentioned above, if this compound has reducing potential, it can directly react with and reduce tetrazolium salts (MTT, MTS) or resazurin (B115843) (the active component in AlamarBlue).[1][4]
-
Optical Interference: If this compound has an intrinsic color or fluorescence, it can interfere with the absorbance or fluorescence readings of the assay. This can lead to artificially high or low results depending on the spectral properties of the compound and the assay's detection wavelength.
-
Chemical Reactivity: this compound could react with assay components, leading to degradation or alteration of the detection molecule.[5]
Q3: Are there cell viability assays that are less prone to interference by compounds like this compound?
A3: Yes, several alternative assays are recommended when working with potentially interfering compounds:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content and is not dependent on cellular metabolism, making it insensitive to the reducing properties of the test compound.[4]
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as a marker of viable cells.[6][7] The luminescent signal is less likely to be affected by colored or fluorescent compounds.
-
Protease Viability Assays (e.g., CellTiter-Fluor™): These assays measure the activity of conserved intracellular proteases that are only active in viable cells.[3]
-
Trypan Blue Exclusion Assay: This is a direct method of assessing cell membrane integrity by counting stained (non-viable) and unstained (viable) cells using a microscope and hemocytometer.[7]
Q4: How can I confirm if this compound is interfering with my current assay?
A4: A simple cell-free control experiment is the best way to determine interference. Prepare wells with your assay medium and various concentrations of this compound, but without any cells. Add the assay reagent and incubate as you would for your experiment. If you observe a signal change that is dependent on the concentration of this compound, this indicates direct interference.[4][8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High Readings with Tetrazolium (MTT, MTS) or Resazurin-Based Assays
-
Suspected Cause: Direct reduction of the assay reagent by this compound.
-
Troubleshooting Workflow:
Workflow for diagnosing and mitigating assay interference.
Issue 2: High Background Signal in Wells Containing this compound
-
Suspected Cause: Intrinsic color or fluorescence of this compound.
-
Solution:
-
Measure the absorbance or fluorescence of this compound in the assay medium at the appropriate wavelength.
-
Create a separate plate with the same concentrations of this compound but without cells.
-
Subtract the background signal from your experimental wells.
-
If the background signal is very high, consider switching to an assay with a different detection method (e.g., luminescence if the compound is fluorescent).
-
Data Presentation: Comparison of Cell Viability Assays
The following table summarizes the principles and potential for interference of common cell viability assays.
| Assay Type | Principle | Potential for Interference by this compound | Recommended Controls |
| Tetrazolium Reduction (MTT, MTS, XTT, WST-8) | Enzymatic reduction of tetrazolium salt to colored formazan by mitochondrial dehydrogenases.[3] | High: Susceptible to direct reduction by antioxidant compounds.[1][2] | Cell-free compound control; Untreated cell control. |
| Resazurin Reduction (AlamarBlue®) | Reduction of blue resazurin to pink, fluorescent resorufin (B1680543) by metabolically active cells.[6] | High: Similar to tetrazolium assays, can be directly reduced by antioxidants.[1] | Cell-free compound control; Untreated cell control. |
| ATP-Based Luminescence (CellTiter-Glo®) | Luciferase-mediated reaction that uses ATP from viable cells to produce a luminescent signal.[7] | Low: Less susceptible to colorimetric or fluorescent interference. | Cell-free compound control; Untreated cell control. |
| Protease-Based Fluorescence | Cleavage of a cell-permeable, non-fluorescent substrate by proteases in viable cells to generate a fluorescent signal.[3] | Low to Moderate: Potential for interference if this compound is a protease inhibitor or is fluorescent. | Cell-free compound control; Untreated cell control. |
| Sulforhodamine B (SRB) Assay | Staining of total cellular protein with a bright pink aminoxanthene dye.[4] | Very Low: Not dependent on cellular metabolism; unaffected by reducing compounds.[4][8] | Cell-free compound control; Untreated cell control. |
| Trypan Blue Exclusion | Microscopic counting of cells that can (viable) or cannot (non-viable) exclude the dye due to compromised membrane integrity.[7] | Very Low: Direct visualization is not affected by the compound's chemical properties. | Untreated cell control. |
Experimental Protocols
Protocol 1: Cell-Free Interference Control
This protocol is essential to determine if this compound directly reacts with your assay reagent.
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound to the wells in the same concentrations used in your cell-based experiment. Include a vehicle-only control.
-
Do not add any cells to this plate.
-
Add your cell viability assay reagent (e.g., MTT, MTS, or resazurin) to each well.
-
Incubate the plate for the standard duration of your assay.
-
Read the absorbance or fluorescence according to your assay protocol.
-
Analysis: A dose-dependent increase in signal in the absence of cells confirms interference.
Protocol 2: Modified MTT Assay with a Wash Step
This protocol can help mitigate interference from compounds that are not tightly bound to the cells.[1]
-
Plate cells and treat with this compound for the desired duration.
-
Wash Step: Carefully aspirate the medium containing this compound from each well. Gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
After the final wash, add fresh, pre-warmed medium containing the MTT reagent to each well.
-
Incubate for 1-4 hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals with DMSO or the appropriate solubilization buffer.
-
Read the absorbance at 570 nm.
Protocol 3: Sulforhodamine B (SRB) Assay
This is a recommended orthogonal assay to confirm results obtained from metabolism-based assays.
-
Plate cells and treat with this compound for the desired duration.
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).
-
Read the absorbance at 510 nm.
Visualization of Interference Pathway
The following diagram illustrates how a reducing compound like this compound can interfere with a tetrazolium-based assay, leading to an inaccurate assessment of cell viability.
Mechanism of MTT assay interference by a reducing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. antbioinc.com [antbioinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. sdiarticle4.com [sdiarticle4.com]
Refining dosage and administration schedule of Bruceantinol B
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining the dosage and administration schedule of Bruceantinol (B162264) B (BOL). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bruceantinol B and what is its mechanism of action?
This compound is a quassinoid compound isolated from Brucea javanica. It exhibits antitumor activity primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[1] By targeting these pathways, this compound can impede cancer cell proliferation, disrupt the cell cycle, and induce apoptosis.[1][2]
Q2: What are the recommended starting dosages for in vitro studies?
The effective concentration of this compound in vitro is cell-line dependent and can range from nanomolar to micromolar levels. For initial screening, a dose-response experiment is recommended. Based on available literature, concentrations for specific effects are as follows:
-
STAT3 Inhibition: Significant inhibition of STAT3 DNA-binding ability has been reported at an IC50 of 2.4 pM in colorectal cancer (CRC) models.[1][3]
-
Cell Viability/Growth Inhibition:
-
In human CRC cell lines, a significant decrease in colony formation was observed at concentrations of 0-100 nM over 24 hours.
-
In breast cancer cell lines (MCF-7 and MDA-MB-231), a reduction in cell growth was observed in the range of 0-1600 nM over 24-48 hours.
-
In osteosarcoma cells, apoptosis was induced at concentrations of 25, 50, and 100 nM after 48 hours.[4]
-
Q3: What are the suggested starting dosages and administration schedules for in vivo studies?
In vivo efficacy has been demonstrated in preclinical models. The appropriate dosage and schedule will depend on the tumor model and administration route.
-
Colorectal Cancer Xenograft Model: Intraperitoneal (i.p.) injection of 2-4 mg/kg administered three times a week has been shown to inhibit p-STAT3 expression and suppress tumor growth.[1][3]
-
Breast Cancer Xenograft Model: While a specific dosage for this compound alone is not well-documented, a study using the similar quassinoid Brusatol in combination with Polydatin used a 1 mg/kg intraperitoneal injection.[5]
-
Osteosarcoma Xenograft Model: Studies have confirmed that this compound potently suppresses tumor growth in vivo, though specific dosage and administration schedules from the provided search results are not detailed.[6]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
Information regarding the specific solubility and stability of this compound is limited. However, for similar small molecule inhibitors, the following general guidelines can be followed:
-
In Vitro: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
In Vivo: For intraperitoneal injections, a common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be minimized to avoid toxicity. It is recommended to perform a small pilot study to assess the tolerability of the chosen vehicle and formulation.
Data Presentation
Table 1: Summary of In Vitro Dosages for this compound
| Cell Line/Model | Assay | Concentration Range | Duration | Observed Effect | Citation |
| Human Colorectal Cancer (CRC) Cell Lines | STAT3 DNA-binding | IC50 = 2.4 pM | N/A | Inhibition of STAT3 DNA-binding ability | [1][3] |
| Human Colorectal Cancer (CRC) Cell Lines | Colony Formation | 0 - 100 nM | 24 hours | Decreased colony formation | |
| Breast Cancer (MCF-7, MDA-MB-231) | Cell Growth | 0 - 1600 nM | 24 - 48 hours | Reduced cell growth | |
| Osteosarcoma (143B, U2OS) | Apoptosis | 25, 50, 100 nM | 48 hours | Induction of apoptosis | [4] |
Table 2: Summary of In Vivo Dosages and Administration of this compound and Similar Compounds
| Cancer Model | Compound | Dosage | Administration Route | Schedule | Observed Effect | Citation |
| Colorectal Cancer Xenograft | This compound | 2 - 4 mg/kg | Intraperitoneal (i.p.) | Thrice a week | Inhibition of p-STAT3, tumor growth suppression | [1][3] |
| Breast Cancer Xenograft | Brusatol (with Polydatin) | 1 mg/kg | Intraperitoneal (i.p.) | N/A | Synergistic antitumor effect | [5] |
| Osteosarcoma Xenograft | This compound | N/A | N/A | N/A | Potent suppression of tumor growth | [6] |
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of STAT3 phosphorylation in Western blot.
-
Question: I am not observing the expected decrease in phosphorylated STAT3 (p-STAT3) levels after treating my cells with this compound. What could be the reason?
-
Answer:
-
Suboptimal Compound Concentration: The effective concentration of this compound can be highly cell-line specific. Perform a dose-response experiment with a wider range of concentrations (e.g., from low nanomolar to low micromolar) to determine the optimal inhibitory concentration for your specific cell line.
-
Incorrect Timing: The inhibition of STAT3 phosphorylation may be time-dependent. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Context: The basal level of STAT3 activation in your cell line might be low. Consider stimulating the cells with a known STAT3 activator (e.g., IL-6) to induce phosphorylation before treating with this compound.
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibody for p-STAT3. Include appropriate positive and negative controls in your Western blot.
-
Issue 2: High variability in cell viability assays.
-
Question: My cell viability assay results show high variability between replicates when using this compound. How can I improve the consistency?
-
Answer:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system for your stock solution.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and that cells are evenly distributed across the wells of the plate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Inconsistent Incubation Times: Ensure consistent timing for compound addition and the addition of the viability assay reagent across all plates.
-
Issue 3: Lack of tumor growth inhibition in animal models.
-
Question: I am not observing a significant reduction in tumor volume in my xenograft model after treatment with this compound. What should I check?
-
Answer:
-
Suboptimal Dosage and Schedule: The reported effective dose of 4 mg/kg in a colorectal cancer model may not be optimal for other tumor types. A dose-escalation study may be necessary to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific model. The administration schedule (e.g., frequency and duration of treatment) may also need optimization.
-
Compound Formulation and Stability: Ensure that your formulation for in vivo administration is stable and that the compound is fully solubilized. Poor bioavailability can limit the antitumor effect. Consider alternative formulations or administration routes.
-
Tumor Model Characteristics: The sensitivity of the tumor model to STAT3 or CDK inhibition can vary. Confirm the expression and activation of STAT3 and the relevant CDKs in your xenograft model. A tumor model that is not dependent on these pathways will likely not respond to this compound.
-
Animal Health: Monitor the general health and body weight of the animals. Toxicity from the compound or vehicle could affect the overall outcome and mask any potential antitumor effects.
-
Experimental Protocols
Protocol 1: In Vitro STAT3 Inhibition Assay (Western Blot)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 2: In Vitro CDK2/4/6 Inhibition Assay (Cell Cycle Analysis)
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with different concentrations of this compound for a duration equivalent to one to two cell cycles (e.g., 24 or 48 hours).
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of CDK2/4/6 inhibition.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Compounds, Optimal Combination of Brusatol and Polydatin Promote Anti-Tumor Effect in Breast Cancer by Targeting Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: Bruceantinol B and Other Prominent Alternatives
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling and is constitutively activated in a high percentage of human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the novel STAT3 inhibitor, Bruceantinol (B162264) B, alongside other well-documented STAT3 inhibitors: Napabucasin, HO-3867, and Niclosamide. The comparison is based on available preclinical data, focusing on efficacy, mechanism of action, and toxicity.
Data Presentation: Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the key quantitative data for Bruceantinol B and its comparators. It is important to note that direct comparisons of IC50 and efficacy values should be made with caution due to variations in experimental models and conditions.
| Inhibitor | Target/Mechanism | In Vitro Efficacy (IC50) | In Vivo Efficacy | Preclinical Toxicity |
| This compound (BOL) | Directly binds to STAT3, inhibiting its DNA-binding ability.[1][2] | 2.4 pM (STAT3 DNA-binding)[1] | Significantly inhibited colorectal cancer tumor xenografts at 4 mg/kg.[1][3] Potently suppressed osteosarcoma tumor growth in vivo.[2] | Data not extensively reported in reviewed literature. |
| Napabucasin (BBI608) | Inhibits STAT3-driven gene transcription and cancer stemness.[4][5][6] | 0.291–1.19 µM (inhibition of cancer stem-like cells) | Reduced tumor volume and inhibited tumor growth in various xenograft models (osteosarcoma, glioma, hepatocellular carcinoma).[6] Prolonged survival in melanoma-bearing mice.[7] | Generally well-tolerated in preclinical models with few signs of toxicity.[4][6] |
| HO-3867 | Selectively inhibits STAT3 phosphorylation, transcription, and DNA binding.[8][9][10] | Effective in the low micromolar range in inhibiting the growth of various cancer cell lines.[9] | Blocked xenograft tumor growth of ovarian cancer without toxic side effects.[8][10] Significantly suppressed ovarian tumor growth and metastasis at 100 ppm.[11][12] | Exhibited minimal toxicity toward noncancerous cells and tissues.[8][10] |
| Niclosamide | Inhibits STAT3 activation, nuclear translocation, and transactivation.[13] | ~0.25–1.09 µM (inhibition of STAT3 signaling and cell viability in cancer cells)[14] | Synergistically repressed head and neck cancer growth in vivo when combined with erlotinib.[15] | Low oral toxicity in mammals (LD50 in rats >5000 mg/kg).[16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Inhibition
This protocol is a generalized procedure for assessing the ability of an inhibitor to prevent STAT3 from binding to its DNA consensus sequence.
1. Preparation of Nuclear Extracts:
-
Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, HCT116) to ~80% confluency.
-
Treat cells with the test inhibitor (e.g., this compound) at various concentrations for a specified duration (e.g., 24 hours).
-
Harvest cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford protein assay.
2. Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (e.g., a high-affinity sis-inducible element - SIE).
-
Label the 3' end of the double-stranded DNA probe with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) using a terminal deoxynucleotidyl transferase (TdT) end-labeling kit.
-
Purify the labeled probe to remove unincorporated labels.
3. Binding Reaction:
-
In a final volume of 20 µL, combine the following components in order: 10x binding buffer, poly(dI-dC) (a non-specific DNA competitor), nuclear extract (containing activated STAT3), and the test inhibitor at various concentrations.
-
Incubate the reaction mixture at room temperature for 20 minutes to allow the inhibitor to interact with STAT3.
-
Add the labeled DNA probe to the reaction mixture and incubate for another 20 minutes at room temperature.
4. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel).
-
Run the gel at a constant voltage (e.g., 100V) in 0.5x TBE buffer until the dye front is near the bottom.
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) and a chemiluminescent substrate, followed by imaging. A decrease in the intensity of the shifted STAT3-DNA band in the presence of the inhibitor indicates inhibition of DNA binding.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a STAT3 inhibitor.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in a culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Tumor Xenograft Study
This is a general protocol to evaluate the in vivo anti-tumor efficacy of a STAT3 inhibitor.
1. Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound at 4 mg/kg) via the desired route (e.g., intraperitoneal, oral gavage) according to the planned dosing schedule (e.g., daily, every other day). The control group should receive the vehicle.
3. Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3, Ki-67).
4. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
Mandatory Visualizations
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway, a primary target for the inhibitors discussed in this guide.
Caption: Canonical STAT3 signaling pathway.
Experimental Workflow for Evaluating STAT3 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of potential STAT3 inhibitors.
Caption: Preclinical evaluation workflow for STAT3 inhibitors.
References
- 1. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Napabucasin, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. STAT3 inhibitor Napabucasin abrogates MDSC immunosuppressive capacity and prolongs survival of melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HO-3867, a STAT3 inhibitor induces apoptosis by inactivation of STAT3 activity in BRCA1-mutated ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HO-3867, a safe STAT3 inhibitor, is selectively cytotoxic to ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HO-3867, a curcumin analog, sensitizes cisplatin-resistant ovarian carcinoma, leading to therapeutic synergy through STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer | PLOS One [journals.plos.org]
- 16. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
Unraveling the Molecular Mechanisms of Bruceantinol B: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Bruceantinol (B162264) B, a potent natural compound with significant anti-cancer properties. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers investigating novel cancer therapeutics.
Executive Summary
Bruceantinol B has emerged as a dual-action inhibitor, potently targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This guide dissects these mechanisms, presenting a comparative analysis with other known inhibitors of these pathways. Quantitative data from various studies are summarized to provide a clear performance benchmark. Detailed experimental protocols and visual pathway diagrams are included to facilitate the replication and extension of these findings.
Comparative Analysis of STAT3 Inhibition
This compound exhibits exceptionally potent inhibition of STAT3, a key transcription factor implicated in cancer cell proliferation, survival, and metastasis. Its primary mechanism appears to be the direct inhibition of STAT3's ability to bind to DNA, a critical step for its transcriptional activity.
Table 1: Comparative Efficacy of STAT3 Inhibitors
| Compound | Mechanism of Action | IC50 (STAT3 Inhibition) | Cell Line/Assay Condition | Reference |
| This compound | Inhibits STAT3 DNA-binding | 2.4 pM | Cell-free Electrophoretic Mobility Shift Assay (EMSA) | [1][2][3] |
| Stattic | Inhibits STAT3 SH2 domain binding and dimerization | 5.1 µM | Cell-free fluorescence polarization assay | [4][5][6] |
| 2.3 - 3.5 µM | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | [7] | ||
| Napabucasin | Inhibits STAT3-mediated gene transcription | 0.291 - 1.19 µM | Inhibition of self-renewal in cancer stem-like cells | [8] |
| 2.1 µM | SH-SY5Y neuroblastoma cell viability (MTT assay) | [9] |
Comparative Analysis of CDK4/6 Inhibition
In addition to its effects on STAT3, this compound has been identified as an inhibitor of CDK4 and CDK6, key regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
Table 2: Comparative Efficacy of CDK4/6 Inhibitors
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| This compound | Inhibits breast cancer cell growth (surrogate for CDK4/6 inhibition) | Not explicitly determined for CDK4/6 enzymatic activity | MCF-7 and MDA-MB-231 breast cancer cells | [10][11] |
| Palbociclib | CDK4 | 9 - 11 nM | Cell-free enzymatic assay | [12] |
| CDK6 | 15 nM | Cell-free enzymatic assay | [12] | |
| 0.011 µM (CDK4), 0.016 µM (CDK6) | Cell-free enzymatic assay | [13] | ||
| Abemaciclib | CDK4 | 2 nM | Cell-free enzymatic assay | [14][15][16] |
| CDK6 | 10 nM | Cell-free enzymatic assay | [14][15][16] | |
| 0.94 nM (CDK4), 14 nM (CDK6) | TR-FRET assay | [17] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or alternative inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis: Treat cells with inhibitors, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding
-
Nuclear Extract Preparation: Isolate nuclear extracts from inhibitor-treated and untreated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with biotin (B1667282) or a radioactive isotope.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer for 20-30 minutes at room temperature.
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
In Vivo Colorectal Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ HCT116 or other colorectal cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound or alternative inhibitors via an appropriate route (e.g., intraperitoneal or oral gavage) at predetermined doses and schedules.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze tumor tissue for target modulation by Western blot or immunohistochemistry.
Conclusion
The cross-validation data presented in this guide strongly supports the dual mechanism of action of this compound as a highly potent inhibitor of both the STAT3 and CDK4/6 pathways. Its picomolar efficacy in inhibiting STAT3 DNA binding distinguishes it from other known STAT3 inhibitors. While its direct enzymatic inhibition of CDK4/6 requires further characterization, its potent anti-proliferative effects in relevant cancer cell lines are evident. This guide provides a foundational resource for further investigation and development of this compound as a promising anti-cancer therapeutic. The detailed protocols and comparative data will aid researchers in designing experiments to further elucidate its molecular interactions and preclinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. scielo.br [scielo.br]
- 10. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Abemaciclib | LY2835219 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
Quassinoid Cytotoxicity: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Quassinoids, a class of highly oxygenated triterpenoids primarily found in the Simaroubaceae family, have garnered significant attention for their potent cytotoxic and anti-cancer properties. This guide provides a comparative analysis of the cytotoxicity of various quassinoids, supported by experimental data, to aid researchers in the identification and development of novel therapeutic agents.
Comparative Cytotoxicity of Quassinoids
The cytotoxic efficacy of quassinoids varies significantly based on their chemical structure and the cancer cell line being evaluated. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below for a range of quassinoids against various cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.
| Quassinoid | Cancer Cell Line | IC50 (µM) | Reference |
| Bruceantin | P-388 (Leukemia) | 0.013 | [1] |
| RPMI 8226 (Myeloma) | 0.013 | [2] | |
| U266 (Myeloma) | 0.049 | [2] | |
| H929 (Myeloma) | 0.115 | [2] | |
| Brusatol | P-388 (Leukemia) | Varies | [1] |
| THP-1 (Leukemia) | Varies (enhances other drugs) | [3] | |
| Bel7404 (Hepatocellular Carcinoma) | Varies | [4] | |
| Bruceine A | HCT116 (Colon Cancer) | 0.026 | [5] |
| CT26 (Colon Cancer) | 0.229 | [5] | |
| MCF-7 (Breast Cancer) | Varies | [6] | |
| MDA-MB-231 (Breast Cancer) | Varies | [6] | |
| Bruceine D | T24 (Bladder Cancer) | 7.65 (µg/mL) | [7] |
| Eurycomanone | ORL-115 (Nasopharyngeal Carcinoma) | Varies (extract) | [8] |
| Dehydrobruceantarin | KB (Nasopharyngeal Carcinoma) | Varies | [9] |
| KB-VIN (Vinblastine-resistant) | Varies | [9] | |
| KB-CPT (Camptothecin-resistant) | Varies | [9] |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of cytotoxicity. Below are detailed methodologies for two commonly used assays in the evaluation of quassinoid cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quassinoid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Cell Fixation: After the incubation period, fix the adherent cells by gently adding 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[11][12]
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates.[11][13]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][13]
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.[11][13]
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[11]
Visualizing Mechanisms and Workflows
Quassinoid Cytotoxicity Screening Workflow
The following diagram illustrates a general workflow for screening natural products, such as quassinoids, for cytotoxic activity.
Caption: General workflow for cytotoxic screening of natural products.
Quassinoid-Induced Apoptosis via the Mitochondrial Pathway
Quassinoids can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. This involves the depolarization of the mitochondrial membrane and the activation of caspases.[7][14][15]
Caption: Quassinoid-induced mitochondrial apoptosis pathway.
Brusatol's Inhibition of the PI3K/Akt Signaling Pathway
Several quassinoids, notably brusatol, have been shown to exert their cytotoxic effects by modulating key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[4][9][16]
Caption: Brusatol inhibits the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive anti-tumor effect of Brusatol through inhibition of cell viability and promotion of apoptosis caused by autophagy via the PI3K/Akt/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. scispace.com [scispace.com]
- 13. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 14. Quassinoids can induce mitochondrial membrane depolarisation and caspase 3 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Brusatol suppresses the growth of intrahepatic cholangiocarcinoma by PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Bruceantinol B in CDK2/4/6 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bruceantinol B with established CDK4/6 inhibitors, focusing on its unique mechanism of action and supporting experimental data. As the landscape of cancer therapeutics continues to evolve, understanding novel inhibitory modalities is paramount for the development of next-generation treatments.
Executive Summary
Recent research has identified this compound, a quassinoid isolated from Brucea javanica, as a potential inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6). Unlike currently approved CDK4/6 inhibitors that function through direct enzymatic inhibition, this compound appears to exert its effects by promoting the degradation of these key cell cycle regulators via the proteasome pathway.[1][2][3] This distinct mechanism of action suggests a potential new strategy for overcoming resistance to existing CDK inhibitor therapies. This guide will delve into the available data on this compound, compare it with established CDK4/6 inhibitors, and provide an overview of the experimental protocols used to elucidate its function.
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary distinction between this compound and approved CDK4/6 inhibitors lies in their mode of action.
This compound: Targeted Protein Degradation
Preliminary studies indicate that this compound binds to CDK2, CDK4, and CDK6, flagging them for degradation by the cell's proteasomal machinery.[1][2][3] This leads to a reduction in the total cellular levels of these proteins, thereby halting cell cycle progression. This mechanism is fundamentally different from the competitive inhibition of the ATP-binding pocket employed by other CDK inhibitors.
Approved CDK4/6 Inhibitors: Direct Enzymatic Inhibition
Palbociclib, Ribociclib, and Abemaciclib are all potent, reversible, small-molecule inhibitors that compete with ATP for binding to the catalytic domain of CDK4 and CDK6. This direct inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the G1-S phase transition of the cell cycle.
Comparative Analysis of Inhibitory Activity
Direct comparison of this compound with other CDK inhibitors is nuanced due to its different mechanism. While direct enzymatic inhibition is typically measured by IC50 values in kinase assays, the effect of a protein degrader is often assessed by its impact on cell viability and protein levels.
Table 1: Comparison of IC50 Values
| Compound | Target(s) | Mechanism of Action | Enzymatic IC50 (nM) | Cellular IC50 (nM) (Cell Line) |
| This compound | CDK2/4/6 | Proteasome-mediated degradation | Not Available | MDA-MB-231: 81 - 238 |
| Palbociclib | CDK4/6 | ATP-competitive inhibition | CDK4: 11, CDK6: 16 | MCF-7: 66 |
| Ribociclib | CDK4/6 | ATP-competitive inhibition | CDK4: 10, CDK6: 39 | MCF-7: 130 |
| Abemaciclib | CDK4/6 | ATP-competitive inhibition | CDK4: 2, CDK6: 10 | HCT 116: 46 |
Note: The cellular IC50 value for this compound represents its cytotoxic effect, which is a downstream consequence of CDK2/4/6 degradation and potentially other off-target effects. The primary research identifying its CDK inhibitory role did not provide direct enzymatic IC50 values.
Signaling Pathway and Experimental Workflow
To understand the role of this compound as a CDK2/4/6 inhibitor, several key experiments are typically performed. The following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
References
Independent Validation of Bruceantinol B's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-leukemic potential of Bruceantinol (B162264) B, a natural quassinoid compound. While direct, comprehensive independent validation of Bruceantinol B in a broad panel of leukemia models is limited in publicly available literature, this document synthesizes the existing evidence for its anti-cancer activity and draws comparisons with structurally related compounds and standard-of-care anti-leukemic agents. The information presented is intended to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic promise of natural products in oncology.
Executive Summary
This compound, a quassinoid isolated from Brucea antidysenterica, has demonstrated significant anti-cancer properties. Although its specific anti-leukemic activities are not extensively documented in dedicated studies, compelling evidence from research on related quassinoids, such as Bruceantin (B1667948) and Brusatol (B1667952), strongly suggests its potential as a potent anti-leukemic agent. These compounds have been shown to inhibit protein and DNA synthesis in leukemia cells and exhibit high cytotoxicity at nanomolar concentrations. Mechanistic studies on this compound in other cancer models point towards the inhibition of key signaling pathways, including STAT3 and cyclin-dependent kinases (CDK2/4/6), which are also implicated in leukemogenesis. This guide presents the available quantitative data for this compound's relatives, compares them with standard chemotherapeutic drugs, details relevant experimental protocols, and visualizes the proposed mechanisms of action.
Comparative Cytotoxicity of Quassinoids and Standard Agents
The following table summarizes the available in vitro cytotoxicity data for quassinoids and standard anti-leukemic drugs against various hematological cancer cell lines. It is important to note the absence of specific IC50 values for this compound in leukemia cell lines in the reviewed literature. The data for Bruceantin and Brusatol are presented as surrogates to infer the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 | [1] |
| U266 | Multiple Myeloma | 49 | [1] | |
| H929 | Multiple Myeloma | 115 | [1] | |
| Brusatol | P-388 | Lymphocytic Leukemia | Data not specified | [2][3][4] |
| Cytarabine | L1210 | Lymphocytic Leukemia | Varies | |
| Doxorubicin | L1210 | Lymphocytic Leukemia | Varies |
IC50 values for Cytarabine and Doxorubicin can vary significantly based on the specific experimental conditions and the subtype of leukemia cell line used.
Mechanistic Insights: Signaling Pathways and Molecular Targets
This compound and related quassinoids are believed to exert their anti-leukemic effects through multiple mechanisms. Studies in other cancer types have identified key molecular targets for this compound, while research on its analogs in leukemia models has elucidated a primary mechanism of action.
Proposed Mechanisms of Action:
-
Inhibition of Protein Synthesis: Quassinoids, including Bruceantin and Brusatol, have been shown to be potent inhibitors of protein synthesis in P-388 lymphocytic leukemia cells.[3][4][5] They are thought to act as elongation inhibitors, a critical step in protein production.[5]
-
STAT3 Signaling Inhibition: In studies on colorectal and osteosarcoma cancers, this compound was identified as a potent inhibitor of the STAT3 signaling pathway.[6][7] The STAT3 pathway is frequently overactive in various leukemias and is a key driver of cancer cell proliferation, survival, and drug resistance.
-
CDK2/4/6 Inhibition: Research in breast cancer models has indicated that this compound can function as an inhibitor of cyclin-dependent kinases 2, 4, and 6.[8] These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.
The following diagram illustrates the proposed signaling pathways targeted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor agents. XXXV: Effects of brusatol, bruceoside A, and bruceantin on P-388 lymphocytic leukemia cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor agents. XXXIV: Mechanism of action of bruceoside A and brusatol on nucleic acid metabolism of P-388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor agents XLVI: In vitro effects of esters of brusatol, bisbrusatol, and related compounds on nucleic acid and protein synthesis of P-388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents XLVIII: Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors of P-388 lymphocytic leukemia tumor cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bruceantinol B vs. Standard Chemotherapy: A Head-to-Head Comparison for Researchers
In the landscape of oncological research, the quest for more effective and targeted therapies is relentless. Bruceantinol (B162264) B, a quassinoid compound isolated from Brucea javanica, has emerged as a promising anti-cancer agent with a distinct mechanism of action. This guide provides a head-to-head comparison of Bruceantinol B with standard-of-care chemotherapy regimens in preclinical models of osteosarcoma, colorectal cancer, and breast cancer, presenting key data to inform future research and drug development.
Executive Summary
This compound demonstrates potent cytotoxic and tumor-regressive activity in preclinical studies, often at nanomolar concentrations. Its primary mechanisms of action, inhibition of STAT3 and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), offer a targeted approach that contrasts with the broader cytotoxic effects of conventional chemotherapy. While direct comparative studies are limited, the available data suggests that this compound's efficacy is on par with, and in some cases potentially superior to, standard chemotherapeutic agents in specific cancer models. A significant advantage of this compound appears to be its targeted mechanism, which may translate to a more favorable safety profile, though comprehensive toxicology studies are still needed.
Mechanism of Action: A Tale of Two Strategies
This compound: Targeted Inhibition of Key Oncogenic Pathways
This compound's anti-cancer effects are primarily attributed to its ability to interfere with specific signaling pathways crucial for tumor cell survival and proliferation.
-
STAT3 Inhibition: this compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It has been shown to directly bind to STAT3, preventing its activation and subsequent translocation to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation, survival, and angiogenesis.[1] The IC50 for STAT3 DNA-binding inhibition has been reported to be as low as 2.4 pM.[2][3]
-
CDK2/4/6 Inhibition: In breast cancer models, this compound has been identified as an inhibitor of CDK2, CDK4, and CDK6. This inhibition disrupts cell cycle progression, leading to cell growth arrest.
Standard Chemotherapy: Broad Cytotoxicity
Standard chemotherapy agents, in contrast, exert their effects through more generalized cytotoxic mechanisms that target rapidly dividing cells, including both cancerous and healthy cells.
-
DNA Damage: Platinum-based drugs like cisplatin (B142131) and oxaliplatin, and anthracyclines like doxorubicin, directly damage cellular DNA, leading to the activation of apoptotic pathways.
-
Antimetabolites: Drugs such as 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) interfere with the synthesis of DNA and RNA, thereby halting cell division.
-
Microtubule Disruption: Taxanes like paclitaxel (B517696) disrupt the function of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.
References
Comparative Analysis of Bruceantinol B and Other Targeted Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on Bruceantinol B, a natural product with potent anti-cancer properties. Its performance is evaluated against established inhibitors of key oncogenic signaling pathways: STAT3 and CDK4/6. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying biological mechanisms to aid in research and drug development efforts.
Introduction to this compound
This compound is a quassinoid isolated from Brucea javanica that has demonstrated significant anti-tumor activity. Its multifaceted mechanism of action, primarily targeting STAT3 and the cell cycle machinery, positions it as a compound of high interest for cancer therapy.
Quantitative Performance Comparison
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and selected alternative compounds against their respective targets and various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity Against STAT3
| Compound | Target/Assay | IC50 Value | Cell Line(s) | Reference(s) |
| This compound | STAT3 DNA-binding | 2.4 pM | Cell-free | [1][2] |
| Stattic | STAT3 SH2 Domain | 5.1 µM | Cell-free | [3][4] |
| Niclosamide | STAT3 Phosphorylation (Tyr705) | ~1 µM | Lung Cancer Cells | [5] |
Table 2: Inhibitory Activity Against CDK4/6
| Compound | Target | IC50 Value (CDK4) | IC50 Value (CDK6) | Reference(s) |
| This compound | CDK2/4/6 (protein degradation) | Not Reported | Not Reported | [6] |
| Palbociclib (B1678290) | CDK4/Cyclin D1 | 9-11 nM | 15 nM | [7] |
| Ribociclib | CDK4/Cyclin D1 | 10 nM | 39 nM | [8][9] |
Table 3: Cell Viability (Cytotoxicity) in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference(s) |
| This compound | Osteosarcoma (143B, U2OS) | ~25-100 nM (inhibition of STAT3 activity) | [8] |
| Breast Cancer (MCF-7, MDA-MB-231) | Dose- and time-dependent reduction in growth | [6] | |
| Stattic | HNSCC (UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B) | 2.3 - 3.5 µM | [1] |
| Niclosamide | Ovarian Cancer (ascites cells) | Dose-response inhibition (1-8 µM) | [10] |
| Palbociclib | Breast Cancer (T47D, MCF7) | ~100-500 nM (inhibition of proliferation) | [7][11] |
| Ribociclib | Neuroblastoma | Mean IC50 of 307 nM | [8] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its anti-cancer effects through a dual mechanism. It is a highly potent inhibitor of STAT3, preventing its dimerization, nuclear translocation, and DNA binding, which in turn downregulates the expression of STAT3 target genes involved in cell survival and proliferation. Additionally, recent findings indicate that this compound functions as a CDK2/4/6 inhibitor by promoting their degradation via the proteasome pathway, leading to cell cycle arrest.
Caption: this compound inhibits STAT3 and promotes CDK4/6 degradation.
Alternative Inhibitor Signaling Pathways
Stattic directly binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.[3][4] Niclosamide inhibits STAT3 phosphorylation at Tyr705, a critical step for its activation.[5]
Caption: Mechanisms of STAT3 inhibition by Stattic and Niclosamide.
Palbociclib and Ribociclib are selective, ATP-competitive inhibitors of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from G1 to S phase.[7][12]
Caption: Palbociclib and Ribociclib inhibit the CDK4/6-Rb pathway.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are generalized protocols for the key assays mentioned in this guide.
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: Isolate nuclear extracts from treated and untreated cancer cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence or absence of the test compound (e.g., this compound) in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive labels) or a chemiluminescent detection method (for non-radioactive labels). The inhibition of the STAT3-DNA complex formation indicates the inhibitory activity of the compound.
CDK4/6 Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme, a specific substrate (e.g., a peptide derived from the Rb protein), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactive phosphate (B84403) incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure ADP production.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow Visualization
Caption: A typical workflow for evaluating targeted cancer therapeutics.
References
- 1. surface-antigen-208-215-hepatitis-b-virus.com [surface-antigen-208-215-hepatitis-b-virus.com]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment - ProQuest [proquest.com]
Assessing the Specificity of Bruceantinol B as a STAT3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent constitutive activation in a wide range of human cancers.[1] Bruceantinol B (also referred to as Bruceantinol, BOL), a quassinoid isolated from Brucea javanica, has emerged as a potent inhibitor of STAT3 signaling.[1][2] This guide provides a comprehensive assessment of the specificity of this compound as a STAT3 inhibitor by comparing its performance with other alternatives and presenting available experimental data. The objective is to offer a clear perspective on its potential as a selective research tool and therapeutic agent.
STAT3 Signaling Pathway and Point of Inhibition
The STAT3 signaling cascade is a critical regulator of gene expression involved in cell proliferation, survival, and differentiation. The pathway is typically activated by cytokines and growth factors. This compound has been reported to directly bind to STAT3 and inhibit its DNA-binding ability.[2]
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Comparison of Inhibitory Activity
This compound demonstrates exceptionally potent inhibition of STAT3 DNA-binding activity.[1] However, a comprehensive assessment of its specificity requires comparison with its effects on other kinases. Notably, recent studies have identified Cyclin-Dependent Kinases (CDKs) as potential off-targets.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | STAT3 | DNA-binding | 2.4 pM | [1] |
| This compound | CDK2 | Not available | Not available | [3] |
| This compound | CDK4 | Not available | Not available | [3] |
| This compound | CDK6 | Not available | Not available | [3] |
| Stattic | STAT3 | SH2 domain binding | 5.1 µM | |
| S3I-201 | STAT3 | DNA-binding | 86 µM | |
| AZD1480 | JAK2 | Kinase activity | 0.6 nM | |
| BP-1-102 | STAT3 | SH2 domain binding | 340 nM | |
| Cryptotanshinone | STAT3 | Phosphorylation | 4.6 µM |
Note: IC50 values for this compound against CDK2, CDK4, and CDK6 are not currently available in the published literature, which is a significant data gap in assessing its selectivity.
Specificity Profile of this compound
A crucial aspect of inhibitor assessment is understanding its selectivity across the kinome and within its target protein family.
Kinome Scan Data: Currently, there is no publicly available kinome scan data for this compound. Such a screen would provide a broad overview of its kinase selectivity and identify potential off-targets beyond CDKs.
STAT Family Selectivity: Data directly comparing the inhibitory activity of this compound against other STAT family members (e.g., STAT1, STAT5) in the same experimental setup is not available in the current literature. This information is vital for determining its specificity within the STAT protein family.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies relevant to the assessment of STAT3 and CDK inhibition.
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to detect protein-DNA interactions and was employed to determine the potent inhibition of STAT3 by this compound.
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Protocol Summary:
-
Nuclear Extract Preparation: Nuclear extracts from cancer cell lines with constitutively active STAT3 are prepared.
-
DNA Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is labeled, typically with a non-radioactive tag like biotin.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence of varying concentrations of this compound or a vehicle control.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled probe are visualized. A "shift" in the mobility of the probe indicates the formation of a STAT3-DNA complex. Inhibition is quantified by the reduction in the shifted band intensity.
CDK Activity Assay (Luminescent Kinase Assay)
While specific protocols for this compound are not detailed, a general luminescent kinase assay is commonly used to measure CDK activity.
Protocol Summary:
-
Reaction Setup: Recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3) are incubated with a specific substrate (e.g., a peptide derived from Rb protein) and ATP in a buffer solution. This is performed in the presence of varying concentrations of the test inhibitor (this compound).
-
Kinase Reaction: The reaction is allowed to proceed for a defined period, during which the CDK phosphorylates the substrate, consuming ATP in the process.
-
ATP Detection: A luciferase-based reagent is added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The reduction in kinase activity at different inhibitor concentrations is used to calculate the IC50 value.
Discussion and Conclusion
The available data unequivocally establishes this compound as a highly potent inhibitor of STAT3 DNA-binding activity, with an IC50 in the picomolar range.[1] This potency is orders of magnitude greater than many other well-characterized STAT3 inhibitors. The antitumor effects of this compound observed in vitro and in vivo, which are absent in a STAT3 knockout model, further substantiate its on-target activity against STAT3.[1]
However, the emerging evidence of its interaction with CDK2, CDK4, and CDK6 raises important questions about its specificity.[3] The lack of quantitative data on its CDK inhibitory potency is a critical knowledge gap that prevents a direct comparison with its anti-STAT3 activity. Without a comprehensive kinome scan or selectivity profiling against other STAT family members, the complete off-target profile of this compound remains unknown.
For researchers in drug development, while the potent anti-STAT3 activity of this compound is promising, its potential CDK-related off-target effects must be carefully considered. These off-target activities could contribute to its overall cellular cytotoxicity and may have implications for its therapeutic window and side-effect profile.
For scientists using this compound as a research tool, it is crucial to acknowledge its potential dual-inhibitor nature. When interpreting experimental results, the possibility that the observed phenotypes are due to the inhibition of CDKs, either alone or in combination with STAT3 inhibition, should be taken into account.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bruceantinol B
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive approach to personal protection is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[2][3] The following table summarizes the required PPE for handling Bruceantinol B.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested nitrile gloves should be worn.[4][5] |
| Body Protection | Gown | A disposable, fluid-resistant gown should be worn to protect clothing and skin.[3] |
| Respiratory Protection | Mask | A surgical mask is required for handling solutions. For tasks with a risk of aerosol generation, such as handling powders or cleaning spills, an N95 respirator is recommended.[3] |
| Eye Protection | Goggles/Face Shield | Safety goggles or a full-face shield must be worn to protect against splashes.[3] |
| Other | Shoe Covers & Cap | Recommended for comprehensive protection within the laboratory.[4] |
Experimental Protocol: Safe Handling and Disposal of this compound
I. Handling Procedures
-
Preparation:
-
Work within a designated area, preferably a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have a cytotoxic spill kit readily accessible.[2]
-
-
Weighing and Reconstitution:
-
If handling a solid form, conduct weighing within a contained space to prevent the generation of airborne particles.
-
When dissolving this compound, use solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone in a well-ventilated area.[6]
-
Use Luer-lock syringes and needles or needleless systems to reduce the risk of sharps injuries and leaks.[4]
-
-
Administration (In Vitro/In Vivo):
-
All procedures should be performed over a disposable, absorbent bench liner to contain any potential spills.
-
Clearly label all containers with the compound name and hazard symbols.
-
II. Disposal Plan
-
Waste Segregation:
-
All materials that come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, pipette tips, and culture plates.
-
Segregate waste into designated, clearly labeled, leak-proof, and puncture-resistant containers.
-
-
Solid Waste Disposal:
-
Place all contaminated solid waste in a designated cytotoxic waste container.
-
Do not dispose of this waste in general laboratory trash.
-
-
Liquid Waste Disposal:
-
Final Disposal:
-
All cytotoxic waste must be disposed of through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic agents.
-
Emergency Spill Protocol
Prompt and correct action is crucial in the event of a spill to mitigate exposure and environmental contamination.[2]
Caption: Workflow for handling a cytotoxic spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. This compound | CAS:1822332-33-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
